molecular formula C21H18N4O2 B159467 MK2-IN-3 hydrate

MK2-IN-3 hydrate

Cat. No.: B159467
M. Wt: 358.4 g/mol
InChI Key: NIKCVKMHGQQSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MAP kinase-activated protein kinase 2 (MAPKAP2, MK2) is a stress-activated serine/threonine protein kinase that is phosphorylated by p38 MAP kinase and is involved in diverse cellular functions with a central role in inflammation. MK2 inhibitor III is a potent, cell-permeable inhibitor of MK2 (IC50 = 8.5 nM). It less potently blocks MK3 and MK5 (IC50s = 210 and 81 nM, respectively) and is weak or inactive against several other kinases, including other p38 MAP kinase targets. MK2 inhibitor III prevents LPS-induced synthesis of TNF-α in human monocyte-like U937 cells (IC50 = 4.4 µM).

Properties

IUPAC Name

2-(2-quinolin-3-ylpyridin-4-yl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O.H2O/c26-21-16-11-20(25-18(16)6-8-23-21)14-5-7-22-19(10-14)15-9-13-3-1-2-4-17(13)24-12-15;/h1-5,7,9-12,25H,6,8H2,(H,23,26);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKCVKMHGQQSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1NC(=C2)C3=CC(=NC=C3)C4=CC5=CC=CC=C5N=C4.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MK2-IN-3 Hydrate: An In-Depth Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK2-IN-3 hydrate is a potent and selective, orally active, ATP-competitive inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2, or MK2). By targeting MK2, a key downstream effector in the p38 MAPK signaling pathway, this compound effectively modulates the inflammatory response. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activity, the intricacies of the signaling pathway it inhibits, and detailed protocols for relevant experimental assays.

Core Mechanism of Action: ATP-Competitive Inhibition of MK2

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site of the MK2 enzyme. This direct competition prevents the phosphorylation of MK2 substrates, thereby blocking the downstream signaling cascade that leads to the production of pro-inflammatory cytokines. The potent and selective nature of this inhibition makes this compound a valuable tool for studying the physiological and pathological roles of the p38/MK2 pathway.

Data Presentation: Quantitative Analysis of Inhibition

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

Target KinaseIC50 (nM)
MK2 0.85
MK3210
MK581
ERK23440
MNK15700

Data sourced from MedchemExpress.[1]

Table 2: Cellular Activity of this compound

Cell LineAssayIC50 (µM)
U937TNFα Production4.4

Data sourced from MedchemExpress.[1]

Signaling Pathway

This compound targets a critical node in the p38 MAPK signaling pathway, which is activated by cellular stress and inflammatory cytokines. Upon activation, p38 MAPK phosphorylates and activates MK2. Activated MK2 then translocates from the nucleus to the cytoplasm, where it phosphorylates several key substrates involved in the inflammatory response.

p38_MK2_pathway cluster_upstream Upstream Activation cluster_inhibition Point of Inhibition cluster_downstream Downstream Effects Stress Stimuli Stress Stimuli MKK3_6 MKK3/6 Stress Stimuli->MKK3_6 Inflammatory Cytokines (e.g., TNFα) Inflammatory Cytokines (e.g., TNFα) Inflammatory Cytokines (e.g., TNFα)->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates HSP27 HSP27 MK2->HSP27 phosphorylates TTP Tristetraprolin (TTP) MK2->TTP phosphorylates MK2_IN_3 This compound MK2_IN_3->MK2 inhibits Inflammatory_Response Decreased Inflammatory Response HSP27->Inflammatory_Response Cytokine_mRNA_destabilization Pro-inflammatory Cytokine mRNA Destabilization TTP->Cytokine_mRNA_destabilization Cytokine_mRNA_destabilization->Inflammatory_Response

Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro ATP-Competitive Kinase Assay

This protocol outlines a general procedure to determine the IC50 value of this compound against MK2 in a biochemical assay.

Materials:

  • Recombinant human MK2 enzyme

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP solution

  • MK2-specific peptide substrate (e.g., a peptide derived from HSP27)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. Include a DMSO-only control.

  • Enzyme and Substrate Preparation: Dilute the recombinant MK2 enzyme and the peptide substrate to their final concentrations in kinase buffer.

  • Reaction Setup: In each well of the microplate, add the MK2 enzyme, the peptide substrate, and the diluted this compound or DMSO control.

  • Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at or near the Km for ATP) to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol or a similar method that measures kinase activity.

  • Data Analysis: Measure the luminescence or fluorescence signal. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

kinase_assay_workflow A Prepare serial dilutions of this compound B Add MK2 enzyme, peptide substrate, and inhibitor to microplate wells A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Stop reaction and add detection reagent D->E F Measure signal (luminescence/fluorescence) E->F G Calculate % inhibition and determine IC50 F->G

Caption: Workflow for an in vitro ATP-competitive kinase assay.

Cellular TNFα Production Assay (ELISA)

This protocol describes how to measure the effect of this compound on TNFα production in U937 cells, a human monocytic cell line.

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

  • Lipopolysaccharide (LPS) for stimulation

  • This compound stock solution (in DMSO)

  • Human TNFα ELISA kit

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Culture and Differentiation: Culture U937 cells in RPMI-1640 medium. For differentiation into a macrophage-like phenotype, treat the cells with PMA (e.g., 100 ng/mL) for 48 hours.

  • Compound Treatment: After differentiation, replace the medium with fresh medium containing various concentrations of this compound or a DMSO control. Pre-incubate the cells with the compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNFα production.

  • Incubation: Incubate the cells for a specified period (e.g., 4-6 hours) at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection: Centrifuge the plates and collect the cell culture supernatants.

  • ELISA: Perform the TNFα ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatants to antibody-coated plates, followed by incubation with a detection antibody and a substrate solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Generate a standard curve using recombinant TNFα. Calculate the concentration of TNFα in each sample. Determine the IC50 value of this compound for the inhibition of TNFα production.

tnf_elisa_workflow A Differentiate U937 cells with PMA B Pre-treat cells with This compound A->B C Stimulate with LPS to induce TNFα production B->C D Incubate for 4-6 hours C->D E Collect cell culture supernatants D->E F Perform TNFα ELISA E->F G Measure absorbance and calculate TNFα concentration F->G H Determine IC50 value G->H

Caption: Workflow for a cellular TNFα production assay using ELISA.

Conclusion

This compound is a highly potent and selective inhibitor of MK2, acting through an ATP-competitive mechanism. Its ability to effectively block the p38/MK2 signaling pathway and subsequent pro-inflammatory cytokine production has been demonstrated in both biochemical and cellular assays. The detailed information and protocols provided in this guide serve as a valuable resource for researchers in the fields of inflammation, signal transduction, and drug discovery, facilitating further investigation into the therapeutic potential of MK2 inhibition.

References

The Function and Application of MK2-IN-3 Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK2-IN-3 hydrate is a potent, selective, and orally active ATP-competitive inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2). This technical guide provides an in-depth overview of the function, mechanism of action, and experimental applications of this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and a visual representation of its role in cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers in inflammation, immunology, and oncology who are investigating the therapeutic potential of targeting the p38/MK2 signaling axis.

Core Function and Mechanism of Action

This compound selectively targets MK2, a key downstream effector of the p38 MAPK signaling pathway. This pathway is a critical regulator of cellular responses to stress and inflammatory stimuli. Upon activation by upstream kinases, p38 MAPK phosphorylates and activates MK2. Activated MK2, in turn, phosphorylates a variety of downstream substrates, leading to the post-transcriptional regulation of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

By competitively binding to the ATP-binding pocket of MK2, this compound prevents the phosphorylation of its downstream targets. This inhibition effectively suppresses the production of key inflammatory mediators, making it a valuable tool for studying and potentially treating inflammatory diseases and cancer.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various in vitro kinase assays. The following tables summarize the key quantitative data available for this compound.

Target Kinase IC50 (nM) [1][2]
MK2 0.85
MK3210
MK581
ERK23440
MNK15700
p38α>100,000
MSK1>200,000
MSK2>200,000
CDK2>200,000
JNK2>200,000
IKK2>200,000

Table 1: In vitro kinase inhibitory activity of this compound.

Cell-Based Assay Cell Line IC50 (µM) [1][2]
TNFα ProductionU9374.4

Table 2: Cellular activity of this compound.

Signaling Pathway

The p38/MK2 signaling pathway plays a central role in the inflammatory response. The following diagram illustrates the key components of this pathway and the point of intervention for this compound.

p38_MK2_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor Inflammatory Cytokines (e.g., TNFα, IL-1β) Inflammatory Cytokines (e.g., TNFα, IL-1β) Inflammatory Cytokines (e.g., TNFα, IL-1β)->Receptor MAP3Ks MAP3Ks Receptor->MAP3Ks MKK3/6 MKK3/6 MAP3Ks->MKK3/6 phosphorylates p38 MAPK p38 MAPK MKK3/6->p38 MAPK phosphorylates MK2 MK2 p38 MAPK->MK2 phosphorylates HSP27 HSP27 MK2->HSP27 phosphorylates mRNA_destabilizing_proteins mRNA Destabilizing Proteins (e.g., TTP) MK2->mRNA_destabilizing_proteins phosphorylates (inactivates) MK2_IN_3 MK2-IN-3 hydrate MK2_IN_3->MK2 inhibits Pro-inflammatory Cytokine mRNA Pro-inflammatory Cytokine mRNA mRNA_destabilizing_proteins->Pro-inflammatory Cytokine mRNA destabilizes Increased mRNA Stability & Translation Increased mRNA Stability & Translation Pro-inflammatory Cytokine mRNA->Increased mRNA Stability & Translation

Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the function of this compound.

In Vitro MK2 Kinase Assay for IC50 Determination

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against MK2.

Materials:

  • Recombinant active MK2 enzyme

  • MK2 substrate (e.g., recombinant HSP27 or a synthetic peptide)

  • This compound

  • ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1 mM Na₃VO₄, 2 mM DTT)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.

  • In a 96-well plate, add the diluted this compound or vehicle (DMSO) control.

  • Add the MK2 substrate to each well.

  • Initiate the kinase reaction by adding a mixture of recombinant MK2 enzyme and [γ-³²P]ATP in kinase assay buffer.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Dry the filter plate and add scintillation fluid.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for TNFα Production in U937 Cells

This protocol outlines a method to measure the effect of this compound on TNFα production in the human monocytic cell line U937.

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Human TNFα ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed U937 cells in a 96-well plate at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

  • Differentiate the cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Remove the PMA-containing medium and replace it with fresh medium.

  • Pre-treat the differentiated U937 cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNFα production.

  • Incubate the cells for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNFα production for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of HSP27 Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of Heat Shock Protein 27 (HSP27), a downstream substrate of MK2.

Materials:

  • Cells responsive to a p38/MK2 activating stimulus (e.g., HeLa or U937 cells)

  • Stimulus (e.g., Anisomycin, Sorbitol, or LPS)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-HSP27 (Ser82), anti-HSP27, and anti-β-actin

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat the cells with this compound or vehicle for 1-2 hours.

  • Stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes) to induce HSP27 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-HSP27 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with antibodies against total HSP27 and a loading control like β-actin.

  • Quantify the band intensities to determine the relative levels of phosphorylated HSP27.

Experimental Workflow and Logic

The following diagram illustrates a typical experimental workflow for characterizing a novel MK2 inhibitor like this compound.

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay IC50_Determination Determine IC50 for MK2 Kinase_Assay->IC50_Determination Selectivity_Panel Kinase Selectivity Profiling Selectivity_Assessment Assess Selectivity against other kinases Selectivity_Panel->Selectivity_Assessment Cellular_Assay Cellular Functional Assay (e.g., TNFα ELISA) IC50_Determination->Cellular_Assay Selectivity_Assessment->Cellular_Assay Cellular_Potency Determine Cellular Potency (IC50) Cellular_Assay->Cellular_Potency Western_Blot Western Blot for Downstream Targets (e.g., p-HSP27) Target_Engagement Confirm Target Engagement Western_Blot->Target_Engagement Cellular_Potency->Western_Blot Animal_Model Animal Model of Inflammation (e.g., LPS challenge, CIA) Target_Engagement->Animal_Model Efficacy_Evaluation Evaluate In Vivo Efficacy Animal_Model->Efficacy_Evaluation

Caption: A logical workflow for the preclinical evaluation of an MK2 inhibitor.

Conclusion

This compound is a highly selective and potent inhibitor of MK2, a critical kinase in the p38 MAPK signaling pathway. Its ability to suppress the production of pro-inflammatory cytokines makes it an invaluable research tool for dissecting the role of the MK2 pathway in various physiological and pathological processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies and to further explore its therapeutic potential in inflammatory diseases and cancer.

References

MK2-IN-3 Hydrate: A Selective Inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MK2-IN-3 hydrate is a potent and selective, ATP-competitive inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2), a critical downstream effector in the p38 MAPK signaling pathway.[1] This pathway is a central regulator of inflammatory responses, making MK2 a compelling therapeutic target for a range of autoimmune and inflammatory diseases. This compound has demonstrated significant potential in preclinical studies by effectively suppressing the production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α). This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, selectivity, mechanism of action, and detailed experimental protocols for its evaluation.

Core Data Presentation

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Assay Type
MK2 0.85 Biochemical Kinase Assay
MK3210Biochemical Kinase Assay
MK581Biochemical Kinase Assay
ERK23,440Biochemical Kinase Assay
MNK15,700Biochemical Kinase Assay
CDK2>200,000Biochemical Kinase Assay
JNK2>200,000Biochemical Kinase Assay
IKK2>200,000Biochemical Kinase Assay
MSK1>200,000Biochemical Kinase Assay
MSK2>200,000Biochemical Kinase Assay

Data sourced from MedChemExpress.[1]

Table 2: Cell-Based Activity of this compound
Cell LineEndpointIC50 (µM)Stimulus
U937TNF-α Production4.4Lipopolysaccharide (LPS)

Data sourced from MedChemExpress.[1]

Signaling Pathway

MK2 is a key downstream substrate of p38 MAPK. Upon activation by cellular stress or inflammatory stimuli, p38 MAPK phosphorylates and activates MK2. Activated MK2 then translocates from the nucleus to the cytoplasm, where it phosphorylates a number of target proteins involved in inflammatory gene expression and cytokine production.[2][3] this compound exerts its effect by directly inhibiting the kinase activity of MK2.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory Stimuli Inflammatory Stimuli MAP3K MAP3K (e.g., TAK1, ASK1) Inflammatory Stimuli->MAP3K Cellular Stress Cellular Stress Cellular Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 Downstream_Targets Downstream Targets (e.g., TTP, Hsp27) MK2->Downstream_Targets Inflammatory_Response Inflammatory Response (e.g., TNF-α production) Downstream_Targets->Inflammatory_Response MK2_IN_3 This compound MK2_IN_3->MK2

Caption: p38 MAPK/MK2 Signaling Pathway and Site of Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the activity of this compound.

Biochemical Kinase Inhibition Assay for IC50 Determination

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human MK2 enzyme.

G cluster_workflow Biochemical Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant MK2 - Kinase Buffer - ATP - Substrate (e.g., HSP27tide) - this compound (serial dilutions) Start->Prepare_Reagents Dispense_Inhibitor Dispense this compound and controls into 384-well plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add Recombinant MK2 to all wells Dispense_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at room temperature Add_Enzyme->Pre_Incubate Initiate_Reaction Initiate reaction by adding ATP and substrate mixture Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction and detect signal Incubate->Stop_Reaction Analyze_Data Analyze data and calculate IC50 Stop_Reaction->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Biochemical Kinase Inhibition Assay.

Materials:

  • Recombinant human MK2 (activated)

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • MK2-specific substrate (e.g., HSP27tide peptide)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well, low-volume, white plates

  • Multilabel plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM). The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Preparation: Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Preparation: Dilute the recombinant MK2 enzyme in Kinase Assay Buffer to a working concentration (e.g., 2-5 ng/µL).

  • Enzyme Addition: Add 10 µL of the diluted MK2 enzyme to each well containing the compound.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a 2X substrate/ATP mixture in Kinase Assay Buffer. The final concentration of ATP should be at or near its Km for MK2, and the substrate concentration should be optimized for the assay.

  • Add 10 µL of the substrate/ATP mixture to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Data Analysis: Determine the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell-Based TNF-α Inhibition Assay in U937 Cells

This protocol outlines a method to assess the ability of this compound to inhibit the production of TNF-α in a human monocytic cell line, U937, stimulated with lipopolysaccharide (LPS).

G cluster_workflow Cell-Based TNF-α Inhibition Assay Workflow Start Start Culture_Cells Culture and differentiate U937 cells with PMA Start->Culture_Cells Seed_Cells Seed differentiated U937 cells into a 96-well plate Culture_Cells->Seed_Cells Add_Inhibitor Add serial dilutions of This compound Seed_Cells->Add_Inhibitor Pre_Incubate Pre-incubate for 1-2 hours Add_Inhibitor->Pre_Incubate Stimulate_Cells Stimulate with LPS Pre_Incubate->Stimulate_Cells Incubate_Cells Incubate for 4-6 hours Stimulate_Cells->Incubate_Cells Collect_Supernatant Collect cell culture supernatant Incubate_Cells->Collect_Supernatant Measure_TNF Measure TNF-α concentration by ELISA Collect_Supernatant->Measure_TNF Analyze_Data Analyze data and calculate IC50 Measure_TNF->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Cell-Based TNF-α Inhibition Assay.

Materials:

  • U937 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Differentiation: Culture U937 cells in RPMI-1640 medium. To differentiate the cells into a macrophage-like phenotype, treat them with PMA (e.g., 10-100 ng/mL) for 48 hours.

  • Cell Seeding: After differentiation, wash the adherent cells with fresh medium and seed them into a 96-well plate at a density of 1-2 x 10^5 cells/well. Allow the cells to adhere for 24 hours.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle (DMSO).

  • Pre-incubation: Incubate the cells with the inhibitor for 1-2 hours at 37°C in a 5% CO2 incubator.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce TNF-α production.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate briefly to pellet any detached cells and carefully collect the supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition of TNF-α production for each inhibitor concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

In Vivo Lipopolysaccharide (LPS) Challenge Model

This protocol describes an in vivo model to evaluate the efficacy of this compound in reducing systemic TNF-α levels in mice challenged with LPS.

G cluster_workflow In Vivo LPS Challenge Workflow Start Start Acclimatize_Animals Acclimatize mice Start->Acclimatize_Animals Administer_Inhibitor Administer this compound (e.g., oral gavage) Acclimatize_Animals->Administer_Inhibitor Wait Wait for drug absorption (e.g., 1 hour) Administer_Inhibitor->Wait LPS_Challenge Administer LPS (intraperitoneal injection) Wait->LPS_Challenge Collect_Blood Collect blood samples (e.g., 1.5-2 hours post-LPS) LPS_Challenge->Collect_Blood Process_Blood Process blood to obtain serum Collect_Blood->Process_Blood Measure_TNF Measure serum TNF-α by ELISA Process_Blood->Measure_TNF Analyze_Data Analyze data and determine efficacy Measure_TNF->Analyze_Data End End Analyze_Data->End

References

An In-depth Technical Guide to MK2-IN-3 Hydrate: Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MK2-IN-3 hydrate, a potent and selective inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2). This document details its chemical structure, physicochemical properties, biological activity, and mechanism of action, with a focus on its role within the p38/MK2 signaling pathway. Detailed experimental protocols and visual diagrams are included to facilitate its application in research and drug development.

Chemical Structure and Properties

This compound is the monohydrate form of the parent compound 1,5,6,7-tetrahydro-2-[2-(3-quinolinyl)-4-pyridinyl]-4H-pyrrolo[3,2-c]pyridin-4-one. The presence of a water molecule in its crystal lattice defines it as a hydrate.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Formal Name 1,5,6,7-tetrahydro-2-[2-(3-quinolinyl)-4-pyridinyl]-4H-pyrrolo[3,2-c]pyridin-4-one, monohydrate
CAS Number 1186648-22-5
Molecular Formula C₂₁H₁₆N₄O • H₂O
Molecular Weight 358.4 g/mol
Appearance A crystalline solid
Solubility Soluble in DMSO

Biological Activity and Selectivity

MK2-IN-3 is a highly potent, ATP-competitive inhibitor of MK2. Its inhibitory activity has been quantified against a panel of kinases, demonstrating significant selectivity for MK2.

Table 2: In Vitro Inhibitory Activity of MK2-IN-3

Target KinaseIC₅₀ (nM)
MK2 0.85
MK3210
MK581
ERK23440
MNK15700
p38α>100,000
CDK2>200,000
JNK2>200,000
IKK2>200,000
MSK1>200,000
MSK2>200,000

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

The potent and selective inhibition of MK2 by MK2-IN-3 translates to cellular effects, most notably the suppression of tumor necrosis factor-alpha (TNF-α) production. In human U937 monocyte-like cells, this compound has been shown to inhibit TNF-α production with an IC₅₀ of 4.4 µM.

Mechanism of Action: The p38/MK2 Signaling Pathway

MK2 is a key downstream substrate of the p38 MAPK signaling pathway, which is activated by cellular stress and inflammatory cytokines. Upon activation, p38α phosphorylates and activates MK2, leading to the phosphorylation of downstream targets that regulate inflammatory responses, including the production of TNF-α. MK2-IN-3 exerts its anti-inflammatory effects by competitively binding to the ATP-binding pocket of MK2, thereby preventing its catalytic activity.

p38_MK2_pathway stress Cellular Stress / Inflammatory Cytokines p38 p38 MAPK stress->p38 Activates MK2 MK2 p38->MK2 Phosphorylates & Activates downstream Downstream Substrates (e.g., TTP, HSP27) MK2->downstream Phosphorylates MK2_IN_3 This compound MK2_IN_3->MK2 Inhibits TNFa TNF-α Production downstream->TNFa inflammation Inflammatory Response TNFa->inflammation

p38/MK2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are representative protocols for assessing the activity of this compound.

In Vitro MK2 Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against MK2.

kinase_assay_workflow start Start reagents Prepare Reagents: - Recombinant MK2 - Kinase Buffer - ATP (radiolabeled or for detection) - Substrate (e.g., HSP27 peptide) - this compound dilutions start->reagents incubation Incubate kinase, substrate, and inhibitor reagents->incubation reaction Initiate reaction with ATP incubation->reaction stop Stop reaction reaction->stop detection Detect substrate phosphorylation (e.g., autoradiography, fluorescence) stop->detection end Analyze Data (Calculate IC₅₀) detection->end

Workflow for an in vitro MK2 kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA).

    • Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.

    • Prepare a solution of a suitable MK2 substrate (e.g., a peptide derived from HSP27) in kinase buffer.

    • Prepare a solution of ATP (e.g., containing [γ-³²P]ATP for radiometric detection or for use with ADP-Glo™ Kinase Assay) in kinase buffer.

  • Kinase Reaction:

    • In a microplate, combine recombinant human MK2 enzyme, the substrate, and the various concentrations of this compound (or DMSO as a vehicle control).

    • Pre-incubate the mixture at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection and Analysis:

    • Stop the reaction (e.g., by adding a stop solution containing EDTA or by spotting onto a phosphocellulose membrane).

    • Quantify the amount of phosphorylated substrate. For radiometric assays, this can be done using a scintillation counter. For non-radiometric assays, follow the manufacturer's instructions for the specific detection reagent.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular TNF-α Production Assay in U937 Cells

This protocol describes a method to measure the inhibitory effect of this compound on TNF-α production in a human cell line.

Methodology:

  • Cell Culture and Differentiation:

    • Culture U937 cells in an appropriate medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).

    • Differentiate the U937 cells into a macrophage-like phenotype by treating with a phorbol ester such as phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Inhibitor Treatment and Stimulation:

    • Pre-treat the differentiated U937 cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 1 hour).

    • Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

  • Quantification of TNF-α:

    • After a suitable incubation period (e.g., 4-6 hours), collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated, vehicle-treated control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Synthesis

The synthesis of the core scaffold of MK2-IN-3, a tetrahydropyrrolo[3,2-c]pyridin-4-one, can be achieved through a multi-step synthetic route. While the exact proprietary synthesis of this compound is not publicly detailed, a plausible general approach based on related chemical literature would involve the construction of the pyrrolopyridinone core followed by a Suzuki or Stille coupling to introduce the 2-(3-quinolinyl)-4-pyridinyl moiety. The final product would then be crystallized from an aqueous solvent system to yield the hydrate.

Conclusion

This compound is a valuable research tool for investigating the roles of the p38/MK2 signaling pathway in inflammation and other cellular processes. Its high potency and selectivity make it a suitable candidate for further investigation in drug discovery programs targeting inflammatory diseases. The data and protocols presented in this guide are intended to support researchers in the effective utilization of this compound in their studies.

The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The p38 mitogen-activated protein kinase (MAPK) pathway is a central regulator of cellular responses to stress and inflammation. However, direct inhibition of p38 MAPK has been hampered in clinical development by significant toxicity and a loss of efficacy over time (tachyphylaxis).[1][2] Attention has consequently shifted downstream to its substrate, MAPK-activated protein kinase 2 (MK2). As a key mediator of the inflammatory effects of p38, MK2 regulates the biosynthesis of critical pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, at a post-transcriptional level.[1][2] Targeting MK2 offers a more selective approach, potentially retaining the anti-inflammatory benefits of p38 pathway inhibition while avoiding the adverse effects associated with blocking the entire p38 signaling nexus. This guide provides a detailed overview of the MK2 signaling pathway, its role in prevalent inflammatory diseases, quantitative data from preclinical and clinical studies of MK2 inhibitors, and key experimental protocols for its investigation.

The p38/MK2 Signaling Pathway

The p38/MK2 signaling axis is a highly conserved intracellular cascade activated by a multitude of extracellular stimuli, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stressors.[3] This pathway is a critical component of the innate immune response and inflammatory processes.

Activation Cascade: The activation of MK2 is a multi-step process initiated by upstream signals.

  • MAP3K and MAP2K Activation: External stimuli trigger the activation of a MAPK Kinase Kinase (MAP3K), which in turn phosphorylates and activates a MAPK Kinase (MAP2K), typically MKK3 or MKK6 in this pathway.[3][4]

  • p38 MAPK Phosphorylation: MKK3/6 dually phosphorylates p38 MAPK on specific threonine and tyrosine residues within its activation loop, leading to a conformational change that activates its kinase function.[3]

  • MK2 Activation and Nuclear Export: In its inactive state, MK2 is complexed with p38 MAPK in the nucleus.[5] Upon activation, p38 phosphorylates MK2 at key regulatory sites (e.g., Thr222, Ser272, and Thr334).[6] This phosphorylation event activates MK2's kinase activity and exposes a nuclear export signal, causing the active p38/MK2 complex to translocate to the cytoplasm.[5][7]

Downstream Effects: Once in the cytoplasm, MK2 phosphorylates a range of substrates that mediate the inflammatory response.[5]

  • mRNA Stabilization: MK2's primary role in inflammation is the post-transcriptional regulation of pro-inflammatory cytokine production. It achieves this by phosphorylating and inactivating mRNA-destabilizing proteins, such as tristetraprolin (TTP).[4] Phosphorylated TTP can no longer bind to the adenine- and uridine-rich elements (AREs) in the 3'-untranslated region of cytokine mRNAs (like TNF-α and IL-6), preventing their rapid degradation and thereby enhancing their translation and protein expression.[4][6][7]

  • Cytoskeletal Remodeling: MK2 also phosphorylates small heat shock proteins like HSP27, which regulates actin cytoskeleton dynamics, a process involved in cell migration and division.[3][6]

MK2_Signaling_Pathway p38/MK2 Signaling Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stressors (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1) Stress->MAP3K Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K phosphorylates p38_cyto p38 MAP2K->p38_cyto phosphorylates p38_MK2_active p38/MK2 (Active Complex) p38_cyto->p38_MK2_active p38_nuc p38 p38_cyto->p38_nuc import MK2_cyto MK2 p38_MK2_active->p38_cyto export HSP27 HSP27 p38_MK2_active->HSP27 phosphorylates TTP TTP p38_MK2_active->TTP phosphorylates HSP27_P p-HSP27 HSP27->HSP27_P Cytoskeletal_Remodeling Cytoskeletal Remodeling (Cell Migration) HSP27_P->Cytoskeletal_Remodeling TTP_P p-TTP (Inactive) TTP->TTP_P Cytokine_mRNA Cytokine mRNA (e.g., TNF-α, IL-6) TTP_P->Cytokine_mRNA stabilization Ribosome Ribosome Cytokine_mRNA->Ribosome Cytokine_Protein Pro-inflammatory Cytokine Proteins Ribosome->Cytokine_Protein p38_MK2_inactive p38/MK2 (Inactive Complex) p38_nuc->p38_MK2_inactive MK2_nuc MK2 MK2_nuc->p38_MK2_inactive p38_MK2_inactive->p38_MK2_active p38 activation & phosphorylation of MK2

Caption: p38/MK2 Signaling Pathway.

Role of MK2 in Key Inflammatory Diseases

MK2 has been implicated in the pathogenesis of numerous chronic inflammatory diseases, making it an attractive therapeutic target.[1]

Rheumatoid Arthritis (RA)

RA is an autoimmune disease characterized by chronic inflammation of the synovium, leading to joint destruction. Pro-inflammatory cytokines, particularly TNF-α, are central to its pathology.

  • Mechanism: The p38/MK2 pathway is a key regulator of TNF-α and IL-6 production in the synovial tissue of RA patients.[2][8]

  • Preclinical Evidence: MK2-deficient mice are resistant to collagen-induced arthritis (CIA), a common animal model for RA, and exhibit significantly lower levels of inflammatory cytokines.[8]

  • Clinical Relevance: Targeting MK2 is seen as a way to overcome the failures of p38 inhibitors in RA.[2][9] A phase IIa clinical trial of the MK2 inhibitor ATI-450 (Zunsemetinib) in patients with moderate-to-severe RA demonstrated sustained anti-inflammatory effects over 12 weeks, mitigating the tachyphylaxis observed with p38 inhibitors.[2][9][10]

Inflammatory Bowel Disease (IBD)

IBD, encompassing Crohn's disease (CD) and ulcerative colitis (UC), involves chronic inflammation of the gastrointestinal tract.

  • Mechanism: MK2 is required for the production of reactive oxygen species (ROS) by neutrophils and regulates inflammatory CD4+ T cell responses, which are critical drivers of IBD pathology.[11][12][13] In Crohn's disease, increased MK2 activity is strongly associated with mesenchymal stromal cells, contributing to inflammation-associated fibrosis.[14][15]

  • Preclinical Evidence: Genetic ablation of MK2 in myeloid cells or treatment with MK2 inhibitors protects mice against dextran sulfate sodium (DSS)-induced colitis.[11][13] MK2 inhibition in ex vivo CD tissue explants significantly reduced the expression of molecules involved in fibrosis.[14]

Psoriasis

Psoriasis is a chronic inflammatory skin disease characterized by keratinocyte hyper-proliferation.[16] While the direct role of MK2 is less defined than in RA or IBD, the p38 MAPK pathway is known to be involved.[11] Given MK2's central role in regulating key psoriatic cytokines like IL-6 and IL-1β, it is considered a potential therapeutic target.[11][17]

Therapeutic Targeting of MK2: Quantitative Data

The inhibition of MK2 is a promising therapeutic strategy. Several small molecule inhibitors have been developed and evaluated.

InhibitorDisease TargetStudy PhaseKey FindingsReference(s)
ATI-450 (Zunsemetinib) Rheumatoid ArthritisPhase IIa- 50 mg twice daily was well tolerated. - Median hs-CRP levels reduced by ≥42% at all post-treatment timepoints. - Mean decrease in DAS28-CRP score of 2.0 at week 12. - ACR 20/50/70 response rates of 60%, 33%, and 20%, respectively, at week 12. - Sustained reduction in plasma TNF-α, IL-6, IL-8, and MIP-1β.[2][10]
CC-99677 Healthy VolunteersPhase I- Doses up to 150 mg daily for 14 days were safe and well tolerated. - Showed linear, dose-proportional pharmacokinetics. - Resulted in dose-dependent target engagement and sustained reduction of ex vivo stimulated TNF-α and other cytokines.[18]
PF-3644022 Crohn's Disease (ex vivo)Preclinical- At 10 μM, reversed the inflammatory activity of myofibroblasts derived from CD patients. - Reduced expression and production of fibrosis-related molecules in CD tissue explants.[14][15]

Key Experimental Protocols

Investigating the function and inhibition of MK2 relies on a variety of specialized assays.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of MK2 and the potency of potential inhibitors.

Methodology (Luminescent ADP Detection): Based on the Promega ADP-Glo™ Kinase Assay.[19]

  • Reagents: Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA), recombinant active MK2 enzyme, a specific peptide substrate (e.g., HSP27tide), and ATP.

  • Inhibitor Preparation: Serially dilute test compounds in the kinase buffer containing DMSO.

  • Kinase Reaction: In a 384-well plate, add 1 µl of inhibitor solution, 2 µl of MK2 enzyme, and 2 µl of a substrate/ATP mixture.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent, which converts the ADP generated into ATP and then into a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to MK2 activity. IC50 values for inhibitors are calculated from dose-response curves.

Cellular MK2 Translocation Assay

This cell-based, high-content assay measures the inhibition of the p38/MK2 pathway by monitoring the subcellular localization of MK2.[20][21]

Methodology:

  • Cell Line: Use a stable cell line, such as U2OS, expressing an MK2-EGFP (Enhanced Green Fluorescent Protein) fusion protein.

  • Cell Plating: Seed the MK2-EGFP cells into 96- or 384-well imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with test compounds or a known p38 inhibitor (e.g., SB203580) as a positive control for 30-60 minutes.

  • Pathway Stimulation: Induce the p38/MK2 pathway by adding a stimulus such as IL-1β, TNF-α, or by inducing hyperosmotic stress (e.g., with NaCl).[20][21] In unstimulated cells, MK2-EGFP is primarily nuclear. Stimulation causes its rapid translocation to the cytoplasm.

  • Fix and Stain: After a short incubation (e.g., 30 minutes), fix the cells (e.g., with a formalin solution), and stain the nuclei with a DNA dye like Hoechst.[20]

  • Imaging and Analysis: Acquire images using an automated high-content imaging system. Image analysis software is used to segment the nuclear and cytoplasmic compartments and quantify the fluorescence intensity ratio of MK2-EGFP in the cytoplasm versus the nucleus (C/N ratio). Inhibitors of the pathway will prevent the stimulus-induced increase in the C/N ratio.

MK2_Translocation_Assay_Workflow MK2 Translocation Assay Workflow cluster_unstimulated Unstimulated/Inhibited Cell cluster_stimulated Stimulated Cell start Start plate_cells 1. Plate U2OS cells stably expressing MK2-EGFP start->plate_cells incubate1 2. Incubate overnight plate_cells->incubate1 add_compounds 3. Add test compounds and controls incubate1->add_compounds incubate2 4. Incubate for 30-60 min add_compounds->incubate2 add_stimulus 5. Add stimulus (e.g., IL-1β, NaCl) incubate2->add_stimulus incubate3 6. Incubate for 30 min add_stimulus->incubate3 fix_stain 7. Fix cells and stain nuclei (e.g., with Hoechst) incubate3->fix_stain imaging 8. Automated Microscopy (High-Content Imaging) fix_stain->imaging analysis 9. Image Analysis: Measure Cytoplasmic/Nuclear fluorescence ratio imaging->analysis end End analysis->end cell1 analysis->cell1 Low C/N Ratio cell2 analysis->cell2 High C/N Ratio

Caption: Workflow for a cellular MK2-EGFP translocation assay.

Animal Models of Inflammation

In vivo efficacy of MK2 inhibitors is tested in various animal models that recapitulate aspects of human inflammatory diseases.[22]

  • Collagen-Induced Arthritis (CIA) in Mice: This is a widely used model for RA. DBA/1 mice are immunized with type II collagen, leading to the development of an inflammatory arthritis resembling RA. Efficacy is measured by reductions in paw swelling, clinical arthritis scores, and joint damage.[8][22]

  • Dextran Sulfate Sodium (DSS)-Induced Colitis: This model is used for IBD research. Mice are given DSS in their drinking water, which induces acute or chronic colitis characterized by weight loss, diarrhea, and intestinal inflammation. Therapeutic efficacy is assessed by a disease activity index (DAI), colon length, and histological analysis of colon tissue.[11][13]

  • LPS-Induced Endotoxemia: This is a model for acute systemic inflammation. Mice are injected with lipopolysaccharide (LPS), a component of gram-negative bacteria, which triggers a massive release of pro-inflammatory cytokines. The efficacy of an inhibitor is determined by its ability to reduce the serum levels of cytokines like TNF-α and IL-6 and to improve survival.[22][23]

Conclusion and Future Directions

MAPK-activated protein kinase 2 (MK2) has emerged as a critical downstream effector in the p38 signaling pathway, playing a pivotal role in the post-transcriptional regulation of pro-inflammatory cytokines. Its targeted inhibition represents a refined and potentially safer therapeutic strategy for a host of inflammatory diseases compared to broader p38 MAPK blockade.[1][17] Clinical data, particularly from studies in rheumatoid arthritis, suggest that MK2 inhibition can provide sustained anti-inflammatory effects without the tachyphylaxis that plagued its upstream predecessor.[2][10]

Future research will likely focus on developing more selective and potent MK2 inhibitors, exploring their efficacy in a wider range of inflammatory and fibrotic conditions, and identifying biomarkers to predict which patient populations are most likely to respond to MK2-targeted therapies.[24][25] The continued elucidation of the complex biology of the p38/MK2 axis will undoubtedly open new avenues for the treatment of chronic inflammation.

References

A Technical Guide to Utilizing MK2-IN-3 Hydrate for the Investigation of TNFα Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MK2-IN-3 hydrate, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2), and its application in the study of Tumor Necrosis Factor-alpha (TNFα) production. This document outlines the underlying signaling pathways, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

Introduction

Tumor Necrosis Factor-alpha (TNFα), a pleiotropic pro-inflammatory cytokine, plays a pivotal role in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The production of TNFα is tightly regulated at both the transcriptional and post-transcriptional levels. The p38 MAPK/MK2 signaling cascade has emerged as a critical nexus in the post-transcriptional regulation of TNFα synthesis, making it an attractive target for therapeutic intervention.

This compound is a selective, ATP-competitive inhibitor of MK2, a key downstream substrate of p38 MAPK.[1] By inhibiting MK2, this compound effectively suppresses the production of TNFα, providing a valuable tool for elucidating the molecular mechanisms of inflammatory responses and for the preclinical evaluation of anti-inflammatory compounds.

Mechanism of Action: The p38/MK2 Signaling Axis in TNFα Regulation

The activation of the p38 MAPK pathway by various stress and inflammatory stimuli, such as lipopolysaccharide (LPS), triggers a signaling cascade that culminates in the production of TNFα and other pro-inflammatory cytokines. Upon activation, p38 MAPK phosphorylates and activates MK2.[2][3] Activated MK2 then phosphorylates several downstream targets, including tristetraprolin (TTP), an AU-rich element (ARE)-binding protein. In its unphosphorylated state, TTP binds to the AREs in the 3'-untranslated region (3'-UTR) of TNFα mRNA, leading to its degradation and translational repression. Phosphorylation of TTP by MK2 causes it to dissociate from the TNFα mRNA, thereby stabilizing the transcript and promoting its translation into protein. This compound exerts its inhibitory effect by blocking the kinase activity of MK2, thus preventing the phosphorylation of TTP and leading to the degradation of TNFα mRNA.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 phosphorylates TTP TTP (inactive) MK2->TTP phosphorylates MK2_IN_3 This compound MK2_IN_3->MK2 inhibits TNFa_mRNA TNFα mRNA TTP->TNFa_mRNA destabilizes TTP_P TTP-P (active) TTP_P->TNFa_mRNA stabilizes TNFa_protein TNFα Protein (Production) TNFa_mRNA->TNFa_protein translation Degradation mRNA Degradation TNFa_mRNA->Degradation

Figure 1: p38/MK2 Signaling Pathway in TNFα Production.

Quantitative Data

The inhibitory activity of this compound on TNFα production has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of the inhibitor.

CompoundCell LineStimulantAssayIC50Reference
This compound U937LPSTNFα production4.4 µM[1]
This compound--MK2 enzyme activity0.85 nM[1]

Experimental Protocols

The following section provides a detailed methodology for a typical experiment to assess the inhibitory effect of this compound on LPS-induced TNFα production in the human monocytic cell line U937.

Materials and Reagents
  • This compound (stored as a stock solution in DMSO at -20°C)

  • U937 cells (ATCC® CRL-1593.2™)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Phosphate-buffered saline (PBS)

  • Human TNFα ELISA kit

  • Cell viability assay kit (e.g., MTT or PrestoBlue™)

Experimental Workflow

G start Start cell_culture 1. U937 Cell Culture (RPMI-1640 + 10% FBS) start->cell_culture differentiation 2. Differentiation with PMA (e.g., 100 ng/mL, 48h) cell_culture->differentiation pre_treatment 3. Pre-treatment with This compound (various concentrations, 1h) differentiation->pre_treatment stimulation 4. Stimulation with LPS (e.g., 1 µg/mL, 4-6h) pre_treatment->stimulation supernatant 5. Collect Supernatant stimulation->supernatant viability 7. Cell Viability Assay stimulation->viability Remaining Cells elisa 6. TNFα ELISA supernatant->elisa data_analysis 8. Data Analysis (IC50 calculation) elisa->data_analysis viability->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for TNFα Inhibition Assay.

Step-by-Step Procedure
  • Cell Culture and Differentiation:

    • Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well.

    • Induce differentiation into a macrophage-like phenotype by treating the cells with PMA (e.g., 100 ng/mL) for 48 hours.

    • After incubation, remove the PMA-containing medium and wash the adherent cells gently with PBS.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in culture medium. It is crucial to include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

    • Add the diluted this compound or vehicle control to the differentiated U937 cells and pre-incubate for 1 hour at 37°C.

  • LPS Stimulation:

    • Following the pre-incubation period, add LPS to each well to a final concentration of 1 µg/mL to induce TNFα production.

    • Include a negative control group of cells that are not treated with LPS.

    • Incubate the plates for 4-6 hours at 37°C.

  • Sample Collection and Analysis:

    • After the incubation period, centrifuge the plates and carefully collect the cell culture supernatants for TNFα measurement.

    • Quantify the concentration of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.

    • Assess the viability of the remaining cells using an appropriate assay (e.g., MTT) to ensure that the observed reduction in TNFα is not due to cytotoxicity of the inhibitor.

  • Data Analysis:

    • Calculate the percentage of TNFα inhibition for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the p38/MK2 signaling pathway in the regulation of TNFα production. Its high potency and selectivity make it an ideal probe for dissecting the molecular mechanisms of inflammation and for the initial stages of drug discovery programs targeting inflammatory diseases. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.

References

Preliminary Efficacy of MK2-IN-3 Hydrate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary efficacy of MK2-IN-3 hydrate, a potent and selective inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2). This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development efforts in the fields of inflammation and oncology.

Core Efficacy Data

This compound has demonstrated significant and selective inhibitory activity against MK2, a critical downstream kinase in the p38 MAPK signaling pathway. This pathway is a key regulator of inflammatory responses, primarily through the post-transcriptional control of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα).

In Vitro Inhibitory Activity

The inhibitory potency of this compound has been quantified through various in vitro assays. The following table summarizes the key IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.

Target EnzymeIC50 (nM)Assay Type
MK2 0.85 ATP-competitive kinase assay
MK3210Kinase assay
MK581Kinase assay
ERK23,440Kinase assay
MNK15,700Kinase assay
Cellular Activity

The efficacy of this compound extends to cellular models, where it has been shown to suppress the production of inflammatory cytokines.

Cell LineStimulusEndpointIC50 (µM)
U937 (human monocytic cells)Lipopolysaccharide (LPS)TNFα production4.4

Signaling Pathway and Mechanism of Action

This compound exerts its effects by targeting the p38 MAPK/MK2 signaling cascade. This pathway is a central node in the cellular response to stress and inflammatory stimuli. Upon activation by upstream kinases, p38 MAPK phosphorylates and activates MK2. Activated MK2, in turn, phosphorylates a range of downstream substrates, leading to the stabilization of mRNAs encoding for pro-inflammatory cytokines and the regulation of other cellular processes.

p38_MK2_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress_Stimuli Stress Stimuli (e.g., LPS, UV) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Stimuli->MAP3K Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNFα, IL-1) Inflammatory_Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates TTP Tristetraprolin (TTP) (inactive) MK2->TTP phosphorylates HSP27 HSP27 MK2->HSP27 phosphorylates TNFa_mRNA TNFα mRNA TTP->TNFa_mRNA promotes degradation of TTP_p Phosphorylated TTP (inactive) HSP27_p Phosphorylated HSP27 TNFa_Protein TNFα Protein Synthesis TNFa_mRNA->TNFa_Protein mRNA_Degradation mRNA Degradation MK2_IN_3 This compound MK2_IN_3->MK2 inhibits

Figure 1: The p38 MAPK/MK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail representative methodologies for key experiments used to evaluate the efficacy of this compound.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against MK2 and other kinases.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - this compound dilutions Start->Prepare_Reagents Incubate Incubate kinase, substrate, and this compound Prepare_Reagents->Incubate Initiate_Reaction Initiate reaction with ATP Incubate->Initiate_Reaction Stop_Reaction Stop reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect signal (e.g., luminescence, fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze data and determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Figure 2: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Recombinant human MK2 enzyme is diluted to the desired concentration in kinase assay buffer.

    • A specific peptide substrate for MK2 (e.g., a peptide derived from HSP27) is prepared.

    • Adenosine triphosphate (ATP) is prepared at a concentration close to its Km for MK2.

    • This compound is serially diluted in an appropriate solvent (e.g., DMSO) to generate a range of test concentrations.

  • Assay Procedure:

    • The kinase, substrate, and varying concentrations of this compound are added to the wells of a microplate.

    • The plate is incubated for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.

  • Signal Detection and Analysis:

    • The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as luminescence-based assays that measure the amount of ATP remaining or fluorescence-based assays that use a phosphorylation-specific antibody.

    • The data is plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular TNFα Production Assay

This protocol describes a method to evaluate the effect of this compound on TNFα production in a human monocytic cell line.

Methodology:

  • Cell Culture and Plating:

    • U937 cells are cultured in appropriate media and conditions.

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere.

  • Compound Treatment and Stimulation:

    • Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour).

    • Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium. A control group without LPS stimulation is also included.

  • Incubation and Supernatant Collection:

    • The cells are incubated for a period sufficient to allow for TNFα production and secretion (e.g., 4-6 hours).

    • The cell culture supernatant is collected.

  • TNFα Quantification:

    • The concentration of TNFα in the supernatant is measured using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Data Analysis:

    • The amount of TNFα produced is normalized to the vehicle-treated, LPS-stimulated control.

    • The IC50 value is calculated by plotting the percentage of TNFα inhibition against the logarithm of the this compound concentration.

Conclusion

The preliminary data on this compound highlight its potential as a highly potent and selective inhibitor of MK2. Its demonstrated cellular activity in suppressing a key pro-inflammatory cytokine underscores its therapeutic promise for inflammatory diseases. The provided experimental frameworks offer a foundation for further investigation into the efficacy and mechanism of action of this compound. Future studies should focus on comprehensive in vivo efficacy models and detailed pharmacokinetic and pharmacodynamic profiling to fully elucidate its therapeutic potential.

Methodological & Application

Application Notes and Protocols for MK2-IN-3 Hydrate In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK2-IN-3 hydrate is a potent and selective, ATP-competitive inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2, or MK2). The p38/MK2 signaling pathway is a critical regulator of inflammatory responses, primarily through the post-transcriptional regulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα). Stress stimuli activate p38 MAPK, which in turn phosphorylates and activates MK2. Activated MK2 then phosphorylates various downstream targets, including Heat Shock Protein 27 (HSP27), leading to the stabilization of mRNAs encoding inflammatory cytokines. This document provides detailed protocols for in vitro biochemical and cellular assays to characterize the inhibitory activity of this compound.

Mechanism of Action

This compound selectively inhibits the kinase activity of MK2, thereby preventing the phosphorylation of its downstream substrates. This inhibition leads to a reduction in the production of inflammatory cytokines, making it a valuable tool for studying the role of the p38/MK2 pathway in inflammation and a potential therapeutic agent for inflammatory diseases.

Data Presentation

Inhibitory Activity of this compound
TargetIC50
MK20.85 nM
MK30.21 µM
MK50.081 µM
ERK23.44 µM
MNK15.7 µM
Cellular Activity of this compound
Cell LineAssayIC50
U937TNFα production4.4 µM

Signaling Pathway

p38_MK2_pathway stress Stress Stimuli / Cytokines p38 p38 MAPK stress->p38 Activates MK2_inactive Inactive MK2 p38->MK2_inactive Phosphorylates & Activates MK2_active Active MK2 MK2_inactive->MK2_active HSP27_unphos HSP27 MK2_active->HSP27_unphos Phosphorylates HSP27_phos p-HSP27 HSP27_unphos->HSP27_phos TNFa_mRNA TNFα mRNA Stabilization HSP27_phos->TNFa_mRNA TNFa_prod TNFα Production TNFa_mRNA->TNFa_prod MK2_IN_3 This compound MK2_IN_3->MK2_active Inhibits

Caption: The p38/MK2 signaling pathway leading to TNFα production and its inhibition by this compound.

Experimental Protocols

Biochemical Assay: MK2 Kinase Activity Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by purified, active MK2 enzyme.

Materials:

  • Active recombinant MK2 enzyme

  • Recombinant Human HSP27 (or a suitable peptide substrate)

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5; 10 mM MgCl2; 0.05 mg/ml BSA; 2.5 mM DTT)

  • Phospho-HSP27 (Ser82) specific antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • 96-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Kinase Assay Buffer

    • This compound at various concentrations (or DMSO for control)

    • Active MK2 enzyme (e.g., 50 ng)[1]

    • Recombinant HSP27 (e.g., 1.4 µg)[1]

  • Initiate Reaction: Add ATP (e.g., final concentration of 0.15 mM) to all wells to start the kinase reaction.[2]

  • Incubation: Incubate the plate at 30°C for 30 minutes.[2]

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Detection (Western Blot):

    • Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for phospho-HSP27 (Ser82).

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and a plate reader or imaging system.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of MK2 activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: TNFα Production in U937 Cells

This assay measures the inhibitory effect of this compound on the production of TNFα in a human monocytic cell line.

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (optional)

  • Lipopolysaccharide (LPS)

  • This compound

  • Human TNFα ELISA kit

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Culture and Differentiation:

    • Culture U937 cells in RPMI-1640 medium.

    • (Optional) Differentiate U937 cells into a macrophage-like phenotype by treating with PMA (e.g., 10 ng/ml) for 24-48 hours.[3]

  • Cell Seeding: Seed the differentiated or undifferentiated U937 cells into a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere.[3]

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound (or DMSO for control) for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/ml) to induce TNFα production.[3]

  • Incubation: Incubate the plate for 6-24 hours in a CO2 incubator at 37°C.[3][4]

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • TNFα Quantification (ELISA):

    • Measure the concentration of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value for the inhibition of TNFα production by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Experimental Workflow

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay biochem_prep Prepare Reagents (MK2, HSP27, ATP, Inhibitor) biochem_incubate Incubate at 30°C for 30 min biochem_prep->biochem_incubate biochem_detect Detect p-HSP27 (Western Blot / ELISA) biochem_incubate->biochem_detect biochem_analyze Calculate IC50 biochem_detect->biochem_analyze cell_culture Culture & Seed U937 Cells cell_treat Pre-treat with Inhibitor cell_culture->cell_treat cell_stimulate Stimulate with LPS cell_treat->cell_stimulate cell_incubate Incubate for 6-24 hours cell_stimulate->cell_incubate cell_collect Collect Supernatant cell_incubate->cell_collect cell_detect Measure TNFα (ELISA) cell_collect->cell_detect cell_analyze Calculate IC50 cell_detect->cell_analyze

References

MK2-IN-3 Hydrate In Vivo Administration Guide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed application notes and protocols for the in vivo administration of MK2-IN-3 hydrate, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2). The information presented is curated for researchers in inflammation, immunology, and oncology seeking to evaluate the therapeutic potential of MK2 inhibition in preclinical animal models.

Introduction

This compound is an orally active, ATP-competitive inhibitor of MK2, a key downstream kinase in the p38 MAPK signaling pathway.[1] This pathway is a critical regulator of pro-inflammatory cytokine production, including TNF-α and IL-6, making MK2 a compelling therapeutic target for a range of inflammatory diseases.[1][2] Inhibition of MK2 is being explored as a therapeutic strategy to mitigate inflammation while potentially avoiding the side effects associated with broader p38 MAPK inhibition.[3] This document outlines the necessary protocols for preparing and administering this compound in vivo, with a focus on oral gavage in rodent models.

Data Presentation

The following tables summarize key quantitative data for in vivo studies using MK2 inhibitors. While specific data for this compound is limited in publicly available literature, data from the structurally related and well-characterized MK2 inhibitor, PF-3644022, is presented as a reliable surrogate for experimental design.

Table 1: In Vivo Efficacy of the MK2 Inhibitor PF-3644022 in Rodent Models

Animal ModelAdministration RouteDose (ED50)Dosing ScheduleEfficacy EndpointReference
Rat (Streptococcal Cell Wall-Induced Arthritis)Oral Gavage20 mg/kgTwice daily for 12 daysInhibition of paw swelling[4][5]
Mouse (LPS-Induced Endotoxemia)Oral7.02 mg/kgSingle doseInhibition of TNF-α release[6]
Rat (LPS-Induced TNF-α)Oral6.9 mg/kgSingle doseInhibition of TNF-α production[4]
Mouse (Chronic Cervical Spinal Cord Compression)Oral30 mg/kgNot specifiedPrevention of motor function decrease[7]

Table 2: Recommended Vehicle Formulations for Oral Gavage of Hydrophobic Compounds

Formulation ComponentsTypical CompositionSuitabilityReference
DMSO, PEG300, Tween-80, Saline10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineFor general use in normal mice.
DMSO, PEG300, Tween-80, Saline2% DMSO, 40% PEG300, 5% Tween-80, 53% SalineFor immunocompromised or sensitive mouse strains.
DMSO, Corn Oil10% DMSO, 90% Corn OilSuitable for low-dose, short-term studies.
Methyl Cellulose0.5% in waterA common vehicle for oral gavage.[8]

Signaling Pathway

The p38 MAPK/MK2 signaling cascade plays a pivotal role in the inflammatory response. Upon activation by cellular stress or inflammatory stimuli, p38 MAPK phosphorylates and activates MK2. Activated MK2, in turn, phosphorylates downstream targets that regulate the stability and translation of mRNAs encoding pro-inflammatory cytokines like TNF-α and IL-6.

p38_MK2_pathway stress Stress / Inflammatory Stimuli p38 p38 MAPK stress->p38 Activates mk2 MK2 p38->mk2 Phosphorylates & Activates downstream Downstream Targets (e.g., TTP) mk2->downstream Phosphorylates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) downstream->cytokines Regulates mRNA Stability & Translation inhibitor This compound inhibitor->mk2 Inhibits

Caption: The p38 MAPK/MK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a stock solution and a final dosing formulation for the oral administration of this compound to mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation (100 mg/mL in DMSO):

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a concentration of 100 mg/mL.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.

  • Dosing Formulation Preparation (Example for a 10 mg/kg dose in a 25g mouse with a 10 mL/kg dosing volume):

    • Calculate the required amount of drug per animal:

      • Dose (mg/kg) x Animal weight (kg) = 10 mg/kg * 0.025 kg = 0.25 mg

    • Calculate the dosing volume per animal:

      • Dosing volume (mL/kg) x Animal weight (kg) = 10 mL/kg * 0.025 kg = 0.25 mL (250 µL)

    • Calculate the final concentration of the dosing solution:

      • Amount of drug (mg) / Dosing volume (mL) = 0.25 mg / 0.25 mL = 1 mg/mL

    • Prepare the vehicle:

      • For a 1 mL final volume of a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation:

        • 100 µL DMSO

        • 400 µL PEG300

        • 50 µL Tween-80

        • 450 µL Saline

    • Prepare the final dosing solution:

      • Based on the final concentration of 1 mg/mL, for every 1 mL of final solution, 10 µL of the 100 mg/mL stock solution is needed.

      • In a sterile tube, add 400 µL of PEG300.

      • Add 10 µL of the 100 mg/mL this compound stock solution and vortex well.

      • Add 50 µL of Tween-80 and vortex until the solution is clear.

      • Add 450 µL of saline and vortex thoroughly.

      • The final volume will be approximately 1 mL. Prepare a sufficient volume for all animals in the study, including a slight overage.

Protocol 2: In Vivo Administration by Oral Gavage in Mice

This protocol details the procedure for administering the prepared this compound formulation to mice via oral gavage.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each mouse immediately before dosing to calculate the precise volume to be administered.

    • Record the weight of each animal.

  • Volume Calculation:

    • Calculate the specific volume for each mouse based on its weight and the desired dosing volume (e.g., 10 mL/kg).

  • Administration:

    • Draw the calculated volume of the dosing solution into a 1 mL syringe fitted with a gavage needle.

    • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and to straighten the esophagus.

    • Carefully insert the gavage needle into the mouth, passing it along the side of the mouth and over the tongue towards the esophagus.

    • Advance the needle gently until it reaches the stomach. There should be no resistance. If resistance is met, withdraw the needle and re-insert.

    • Slowly dispense the contents of the syringe.

    • Withdraw the needle smoothly.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

  • Post-Administration Monitoring:

    • Observe the animals regularly according to the experimental protocol for signs of toxicity or distress.

    • Proceed with the planned experimental endpoints (e.g., induction of inflammation, tissue collection).

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound in a mouse model of acute inflammation.

experimental_workflow start Start: Acclimatize Animals grouping Randomize into Treatment Groups (Vehicle, this compound) start->grouping administration Administer Compound via Oral Gavage grouping->administration formulation Prepare Dosing Formulation formulation->administration inflammation Induce Inflammation (e.g., LPS Injection) administration->inflammation monitoring Monitor Animals & Collect Samples (e.g., Blood, Tissues) inflammation->monitoring analysis Analyze Endpoints (e.g., Cytokine Levels, Histology) monitoring->analysis end End: Data Analysis & Interpretation analysis->end

Caption: A generalized experimental workflow for in vivo testing of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of MK2-IN-3 hydrate, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2). This document includes recommended concentrations for experiments, detailed protocols, and a summary of its mechanism of action.

Introduction

This compound is a selective, orally active, and ATP-competitive inhibitor of MAPKAP-K2 (MK2).[1][2] MK2 is a key downstream substrate of p38 MAPK and plays a crucial role in inflammatory responses.[3][4] The p38/MK2 signaling pathway regulates the biosynthesis of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), primarily through post-transcriptional mechanisms involving the stabilization of their messenger RNA (mRNA).[5][6] By inhibiting MK2, this compound can effectively suppress the production of these inflammatory mediators, making it a valuable tool for research in inflammation, immunology, and oncology.[3][4]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

Table 1: Inhibitory Activity of this compound against Various Kinases

Target KinaseIC50 Value
MK2 (MAPKAP-K2)0.85 nM[1][7] / 8.5 nM[8][9]
MK3 (MAPKAP-K3)0.21 µM[1]
MK5 (PRAK)0.081 µM[1]
ERK23.44 µM[1]
MNK15.7 µM[1]

Note: Discrepancies in the reported IC50 value for MK2 exist in the literature. Researchers should consider this variability when designing experiments.

Table 2: In Vitro Efficacy of this compound

Cell LineAssayIC50 Value
U937 (Human monocytic cells)TNF-α Production Suppression4.4 µM[1]

Signaling Pathway and Experimental Workflow

Diagram 1: The p38/MK2 Signaling Pathway

p38_MK2_pathway cluster_stress Cellular Stress / Inflammatory Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress e.g., LPS, UV, Cytokines MAP3K MAP3K Stress->MAP3K Activates MAP2K MAP2K MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates MK2_inactive MK2 (Inactive) p38->MK2_inactive Phosphorylates & Activates MK2_active MK2 (Active) MK2_inactive->MK2_active TTP TTP MK2_active->TTP Phosphorylates Cytokine_mRNA Pro-inflammatory Cytokine mRNA (e.g., TNF-α) TTP->Cytokine_mRNA Regulates Stability Translation Translation Cytokine_mRNA->Translation Cytokines Pro-inflammatory Cytokines Translation->Cytokines MK2_IN_3 This compound MK2_IN_3->MK2_active Inhibits

Caption: p38/MK2 signaling pathway and the inhibitory action of this compound.

Diagram 2: General Experimental Workflow for In Vitro Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) D Pre-treat cells with various concentrations of this compound A->D B Culture Cells (e.g., U937, Macrophages) C Seed cells in multi-well plates and allow to adhere B->C C->D E Stimulate cells to induce pro-inflammatory response (e.g., with LPS) D->E F Incubate for a defined period E->F G Collect supernatant or cell lysate F->G H Measure endpoint (e.g., TNF-α levels via ELISA) G->H I Calculate IC50 value H->I

References

Application Notes and Protocols for MK2-IN-3 Hydrate in Western Blot Analysis of p-HSP27

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 27 (HSP27) is a molecular chaperone that plays a critical role in cell survival, protein folding, and cytoskeletal dynamics. Its function is modulated by phosphorylation, primarily at serines 15, 78, and 82, a process directly catalyzed by Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK-2 or MK2). The activation of MK2 is a downstream event in the p38 MAPK signaling cascade, which is triggered by various cellular stresses and inflammatory cytokines. Consequently, the phosphorylation of HSP27 (p-HSP27) is a key indicator of p38/MK2 pathway activation.

MK2-IN-3 hydrate is a potent, selective, and ATP-competitive inhibitor of MK2. Its high specificity makes it an invaluable tool for dissecting the roles of the MK2/HSP27 signaling axis in various cellular processes and for validating this pathway as a therapeutic target in drug discovery. These application notes provide a detailed protocol for utilizing this compound in Western blot analysis to investigate the phosphorylation status of HSP27.

Mechanism of Action: The p38/MK2/HSP27 Signaling Pathway

Environmental stresses and inflammatory cytokines activate the p38 MAPK pathway. This leads to the phosphorylation and activation of p38 MAPK, which in turn phosphorylates and activates its downstream substrate, MK2. Activated MK2 then directly phosphorylates HSP27 at key serine residues, modulating its chaperone activity and its role in actin polymerization.

p38_MK2_HSP27_Pathway stress Cellular Stress / Cytokines p38 p38 MAPK stress->p38 p_p38 p-p38 MAPK (Active) p38->p_p38 Phosphorylation MK2 MK2 p_p38->MK2 p_MK2 p-MK2 (Active) MK2->p_MK2 Phosphorylation HSP27 HSP27 p_MK2->HSP27 p_HSP27 p-HSP27 (Ser15, Ser78, Ser82) HSP27->p_HSP27 Phosphorylation cellular_response Cellular Responses (Actin dynamics, Survival) p_HSP27->cellular_response MK2_IN_3 This compound MK2_IN_3->p_MK2 Inhibition

Figure 1: p38/MK2/HSP27 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and the effect of a similar MK2 inhibitor on p-HSP27 levels, providing a reference for expected experimental outcomes.

CompoundTargetIC50 (nM)Cell-Based AssayEffect on p-HSP27Reference
This compound MK20.85U397 cells (TNFα production)IC50 = 4.4 µM[1]
This compound MK-3210--[1]
This compound MK-581--[1]
MK2i (peptide inhibitor) MK2-Human Keloid FibroblastsSignificant reduction at 10 µM[2]
ATI-450 (MK2 inhibitor) p-HSP27-Human Whole BloodIC80 observed at therapeutic trough levels

Experimental Protocols

A. Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 358.39 g/mol (anhydrous), dissolve 3.58 mg in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

B. Cell Culture and Treatment

Materials:

  • Cells of interest (e.g., HeLa, U2OS, or other cell lines responsive to stress stimuli)

  • Complete cell culture medium

  • Stress-inducing agent (e.g., Anisomycin, Sorbitol, UV radiation, or inflammatory cytokines like TNF-α)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO, final concentration ≤ 0.1%) for 1-2 hours in complete medium.

  • Induce the p38/MK2 pathway by adding a stress-inducing agent. The optimal concentration and incubation time for the stressor should be determined empirically for the specific cell line. A common starting point is 20 minutes of stimulation.

  • Following stimulation, immediately place the culture plates on ice and proceed to cell lysis.

C. Western Blot Analysis of p-HSP27

Materials:

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-HSP27 (Ser82) antibody

    • Mouse or Rabbit anti-HSP27 antibody (for total HSP27)

    • Mouse anti-β-actin or anti-GAPDH antibody (as a loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture 1. Cell Culture & Treatment (with this compound) cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification cell_lysis->protein_quant sample_denature 4. Sample Denaturation protein_quant->sample_denature sds_page 5. SDS-PAGE sample_denature->sds_page transfer 6. Protein Transfer to Membrane sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (p-HSP27, Total HSP27, Loading Control) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. ECL Detection secondary_ab->detection imaging 11. Image Acquisition detection->imaging quantification 12. Densitometry & Normalization imaging->quantification

Figure 2: Western Blot Workflow for p-HSP27 Analysis.
  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against phospho-HSP27 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional but Recommended):

    • To normalize the p-HSP27 signal, the membrane can be stripped and re-probed for total HSP27 and a loading control (β-actin or GAPDH).

    • Wash the membrane in TBST.

    • Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

    • Wash thoroughly with TBST.

    • Block the membrane again and proceed with immunoblotting for total HSP27 and the loading control as described above.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the p-HSP27 signal to the total HSP27 signal, and then normalize this ratio to the loading control to account for any variations in protein loading.

    • Compare the normalized p-HSP27 levels across different treatment conditions.

Conclusion

This compound is a powerful research tool for investigating the p38/MK2 signaling pathway. The protocols outlined in these application notes provide a robust framework for utilizing this inhibitor in Western blot analysis to specifically measure changes in HSP27 phosphorylation. By carefully following these methodologies, researchers can effectively probe the functional consequences of MK2 inhibition in their experimental systems.

References

Application Notes and Protocols for MK2-IN-3 Hydrate in Rheumatoid Arthritis Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction, driven by a complex interplay of pro-inflammatory cytokines.[1] The p38 MAPK signaling pathway is a key regulator of the production of inflammatory mediators, including TNF-α and IL-6, making it a significant target for therapeutic intervention in RA. However, direct inhibition of p38 MAPK has been associated with undesirable side effects and a loss of efficacy over time (tachyphylaxis).[2][3]

An alternative and more targeted approach is the inhibition of the downstream substrate of p38 MAPK, MAPK-activated protein kinase 2 (MK2).[2] MK2 is a critical regulator of the post-transcriptional synthesis of several pro-inflammatory cytokines.[4] By selectively targeting MK2, it may be possible to achieve a sustained anti-inflammatory effect while avoiding the toxicities associated with broader p38 MAPK inhibition.[2][3]

MK2-IN-3 hydrate is a potent, selective, and orally active ATP-competitive inhibitor of MK2.[5][6][7] These application notes provide an overview of its mechanism of action and detailed protocols for its evaluation in preclinical models of rheumatoid arthritis.

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively inhibiting the kinase activity of MK2.[5][6][7] In the inflammatory cascade, p38 MAPK is activated by various cellular stressors and pro-inflammatory signals. Activated p38 MAPK then phosphorylates and activates MK2.[4] Activated MK2, in turn, plays a crucial role in the post-transcriptional regulation of pro-inflammatory cytokine expression, primarily by stabilizing their messenger RNA (mRNA). By inhibiting MK2, this compound prevents the stabilization of these mRNAs, leading to their degradation and a subsequent reduction in the production of key inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][4][8]

Signaling Pathway

The diagram below illustrates the p38/MK2 signaling pathway and the point of intervention for this compound.

p38_MK2_pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli p38 MAPK p38 MAPK Pro-inflammatory Stimuli->p38 MAPK Activates MK2 MK2 p38 MAPK->MK2 Phosphorylates & Activates Pro-inflammatory Cytokine mRNA (e.g., TNF-α, IL-6) Pro-inflammatory Cytokine mRNA (e.g., TNF-α, IL-6) MK2->Pro-inflammatory Cytokine mRNA (e.g., TNF-α, IL-6) Stabilizes mRNA Degradation mRNA Degradation Pro-inflammatory Cytokine mRNA (e.g., TNF-α, IL-6)->mRNA Degradation Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine mRNA (e.g., TNF-α, IL-6)->Pro-inflammatory Cytokine Production Translation Inflammation Inflammation Pro-inflammatory Cytokine Production->Inflammation This compound This compound This compound->MK2 Inhibits

Caption: p38/MK2 Signaling Pathway and Inhibition by this compound.

Preclinical Data

In Vitro Activity

Quantitative data on the in vitro inhibitory activity and selectivity of this compound are summarized in the table below.

TargetIC50
MK2 0.85 nM
MK30.21 µM
MK50.081 µM
ERK23.44 µM
MNK15.7 µM
TNFα production (U397 cells)4.4 µM
Data sourced from MedchemExpress.[5][6][7]
In Vivo Efficacy in Rheumatoid Arthritis Models

As of the latest literature review, specific in vivo efficacy data for this compound in established rheumatoid arthritis animal models (e.g., Collagen-Induced Arthritis, Adjuvant-Induced Arthritis) has not been published in peer-reviewed journals. The following protocols are provided as general guidelines for evaluating a novel MK2 inhibitor like this compound in these models. Researchers will need to perform dose-ranging studies to determine the optimal therapeutic window.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a preclinical rodent model of rheumatoid arthritis.

experimental_workflow cluster_setup Model Induction & Treatment cluster_monitoring In-Life Monitoring cluster_endpoint Endpoint Analysis Animal Acclimatization Animal Acclimatization Arthritis Induction Arthritis Induction Animal Acclimatization->Arthritis Induction Randomization Randomization Arthritis Induction->Randomization Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Clinical Scoring Clinical Scoring Treatment Initiation->Clinical Scoring Paw Volume Measurement Paw Volume Measurement Clinical Scoring->Paw Volume Measurement Body Weight Monitoring Body Weight Monitoring Paw Volume Measurement->Body Weight Monitoring Terminal Sample Collection Terminal Sample Collection Body Weight Monitoring->Terminal Sample Collection Histopathology Histopathology Terminal Sample Collection->Histopathology Cytokine Analysis Cytokine Analysis Terminal Sample Collection->Cytokine Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis Terminal Sample Collection->Pharmacokinetic Analysis This compound This compound This compound->Treatment Initiation Vehicle Control Vehicle Control Vehicle Control->Treatment Initiation Positive Control Positive Control Positive Control->Treatment Initiation

Caption: Generalized Workflow for In Vivo Efficacy Testing.

Protocol 1: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is widely used as it shares pathological and immunological features with human RA.[1][9][10]

Materials:

  • Male DBA/1 mice, 8-10 weeks old

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80)

  • Positive control (e.g., Methotrexate)

  • Anesthesia

  • Calipers for paw measurement

Procedure:

  • Preparation of Emulsion: Prepare a 2 mg/mL solution of bovine CII in 0.05 M acetic acid. Emulsify this solution with an equal volume of CFA.

  • Primary Immunization (Day 0): Anesthetize mice and administer 100 µL of the CII/CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Prepare a similar emulsion of CII with IFA. Administer a 100 µL booster injection intradermally at a different site near the base of the tail.[9]

  • Treatment: Begin oral administration of this compound (dose to be determined by pilot studies), vehicle, or positive control daily from the day of the booster immunization (or upon onset of clinical signs) for a predefined period (e.g., 14-21 days).

  • Clinical Assessment: Monitor mice daily or every other day for the onset and severity of arthritis using a standardized clinical scoring system (e.g., 0 = no swelling or erythema; 1 = mild swelling/erythema of the wrist or ankle; 2 = moderate swelling/erythema; 3 = severe swelling/erythema of the entire paw; 4 = maximal swelling and joint rigidity). The maximum score per mouse is typically 16.

  • Paw Swelling Measurement: Measure the thickness of the hind paws using calipers every 2-3 days.

  • Endpoint Analysis (e.g., Day 42):

    • Collect blood for serum cytokine analysis (e.g., TNF-α, IL-6) and pharmacokinetic assessment.

    • Euthanize mice and collect paws/joints for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

    • Paw tissue can also be homogenized for local cytokine level measurement.[8][11]

Protocol 2: Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a robust and widely used model for studying inflammatory arthritis and for the preclinical evaluation of anti-inflammatory compounds.[2]

Materials:

  • Female Lewis or Sprague-Dawley rats, 7-9 weeks old

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

  • This compound

  • Vehicle for oral administration

  • Positive control (e.g., Dexamethasone or Methotrexate)

  • Anesthesia

  • Plethysmometer or calipers for paw volume/thickness measurement

Procedure:

  • Arthritis Induction (Day 0): Anesthetize rats and inject 100 µL of CFA into the plantar surface of one hind paw.[2] This will induce a primary inflammatory response in the injected paw and a secondary, systemic arthritis in the contralateral paw and other joints starting around day 10-12.

  • Treatment: Initiate daily oral dosing with this compound, vehicle, or a positive control. Treatment can be prophylactic (starting on Day 0) or therapeutic (starting after the onset of secondary arthritis, e.g., Day 10).

  • Paw Volume/Thickness Measurement: Measure the volume of both hind paws using a plethysmometer or thickness with calipers every 2-3 days throughout the study (e.g., up to Day 28). The increase in volume of the non-injected paw is a key indicator of systemic anti-inflammatory efficacy.

  • Clinical Scoring: Score the severity of arthritis in the non-injected paws and other joints (e.g., front paws, tail) based on erythema and swelling.

  • Body Weight: Monitor body weight regularly as a general indicator of health and systemic inflammation.

  • Endpoint Analysis (e.g., Day 28):

    • Collect blood for analysis of inflammatory markers (e.g., C-reactive protein, cytokines) and drug concentration.

    • Harvest joints for histopathological evaluation of synovitis and joint destruction.

    • Spleen and other lymphoid organs can be collected for ex vivo analysis of immune cell populations.

Pharmacodynamic and Pharmacokinetic Analysis

Pharmacodynamics (PD): To confirm target engagement and the biological effect of this compound, the following markers can be assessed:

  • Cytokine Levels: Measure levels of TNF-α, IL-6, and IL-1β in serum, plasma, or paw tissue homogenates using ELISA or multiplex assays. A significant reduction in these cytokines in the this compound-treated group compared to the vehicle group would indicate efficacy.[8][12][13]

  • p-HSP27 Levels: Phosphorylation of Heat Shock Protein 27 (HSP27) is a downstream event of MK2 activation. Measuring the levels of p-HSP27 in peripheral blood mononuclear cells (PBMCs) or tissue samples can serve as a proximal biomarker of MK2 inhibition.

Pharmacokinetics (PK): To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:

  • Collect blood samples at various time points after the final dose to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

  • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

Conclusion

This compound is a promising selective inhibitor of MK2 with the potential to offer a targeted therapeutic approach for rheumatoid arthritis by downregulating the production of key pro-inflammatory cytokines. The protocols outlined above provide a framework for the preclinical evaluation of its efficacy in established animal models of RA. Careful dose selection and the inclusion of relevant pharmacokinetic and pharmacodynamic endpoints will be crucial for advancing this compound through the drug development pipeline.

References

Application Notes and Protocols for MK2-IN-3 Hydrate in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK2-IN-3 hydrate is a potent and selective, ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2), a critical downstream kinase in the p38 MAPK signaling pathway.[1][2] The p38/MK2 pathway is a key regulator of inflammatory responses, primarily through the post-transcriptional regulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[3][4] Inhibition of MK2 is a promising therapeutic strategy for various inflammatory diseases.[4][5]

These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based assays to assess its inhibitory activity against MK2.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the MK2 enzyme and preventing the phosphorylation of its substrates.[1][2]

p38/MK2 Signaling Pathway

Environmental stresses and inflammatory cytokines activate upstream MAPKKKs, which in turn phosphorylate and activate MAPKKs (MKK3/6).[1][6][7][8][9] MKK3/6 then phosphorylates and activates p38 MAPK.[1][6][7][8][9] Activated p38 MAPK phosphorylates and activates MK2, leading to the phosphorylation of downstream substrates like heat shock protein 27 (HSP27) and tristetraprolin (TTP), ultimately resulting in increased stability and translation of TNF-α mRNA.[8][10][11]

p38_MK2_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_response Cellular Response Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress/Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 P p38 p38 MAPK MKK3_6->p38 P MK2 MK2 p38->MK2 P HSP27 HSP27 MK2->HSP27 P TNFa_mRNA TNF-α mRNA Stability & Translation MK2->TNFa_mRNA TNFa_protein TNF-α Protein TNFa_mRNA->TNFa_protein Inflammation Inflammation TNFa_protein->Inflammation MK2_IN_3 MK2-IN-3 Hydrate MK2_IN_3->MK2 Inhibition

Caption: The p38/MK2 signaling pathway leading to inflammation.

Data Presentation

In Vitro Inhibitory Activity of this compound
KinaseIC50 (nM)Reference
MK2 0.85 [1][2]
MK3210[1][2]
MK581[1][2]
ERK23440[1][2]
MNK15700[1][2]
Cell-Based Activity of this compound
Cell LineAssayIC50 (µM)Reference
U937TNF-α Production4.4[1][2]

Experimental Protocols

Biochemical Kinase Activity Assay

This protocol describes a generic in vitro kinase assay to determine the IC50 of this compound against MK2 using recombinant HSP27 as a substrate. The assay measures the amount of ADP produced, which is directly proportional to kinase activity. Commercial kits such as ADP-Glo™ (Promega) can be used for detection.

Experimental Workflow: Biochemical Assay

biochem_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - MK2 Enzyme - HSP27 Substrate - ATP - this compound incubation Incubate Components: - Kinase - Substrate - Inhibitor - ATP reagents->incubation add_reagent Add Detection Reagent (e.g., ADP-Glo) incubation->add_reagent read_signal Measure Luminescence add_reagent->read_signal calc_ic50 Calculate IC50 read_signal->calc_ic50

Caption: Workflow for a biochemical kinase assay.

Materials:

  • Recombinant active MK2 enzyme

  • Recombinant human HSP27 protein[10][11]

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5; 10 mM MgCl2; 0.05 mg/ml BSA; 2.5 mM DTT)[11]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. The final concentrations should span a range appropriate for IC50 determination (e.g., 0.01 nM to 1 µM). Include a DMSO-only control.

  • Reaction Setup:

    • Add 5 µL of the diluted this compound or DMSO control to the wells of the assay plate.

    • Add 10 µL of a solution containing MK2 enzyme and HSP27 substrate in kinase assay buffer. The final concentrations should be optimized, but a starting point could be 5-10 ng/well for MK2 and 0.5-1 µ g/well for HSP27.

    • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Initiate Kinase Reaction:

    • Add 10 µL of ATP solution in kinase assay buffer to all wells to initiate the reaction. The final ATP concentration should be at or near the Km for MK2 (if known) or at a standard concentration (e.g., 10-100 µM).

    • Incubate the plate at 30°C for 30-60 minutes.[11] The incubation time should be within the linear range of the enzyme reaction.

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based TNF-α Inhibition Assay

This protocol describes a method to evaluate the potency of this compound in inhibiting the production of TNF-α in a human monocytic cell line (e.g., U937 or THP-1) stimulated with lipopolysaccharide (LPS). TNF-α levels in the cell culture supernatant are quantified using an ELISA or a homogeneous time-resolved fluorescence (HTRF) assay.

cell_based_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_tnfa_measurement TNF-α Measurement cluster_analysis Data Analysis seed_cells Seed Cells (e.g., U937) add_inhibitor Add this compound seed_cells->add_inhibitor add_lps Stimulate with LPS add_inhibitor->add_lps incubation Incubate add_lps->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant perform_elisa Perform ELISA/HTRF collect_supernatant->perform_elisa calc_ic50 Calculate IC50 perform_elisa->calc_ic50

References

Application Notes and Protocols for Studying Cytokine Release Using MK2-IN-3 Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK2-IN-3 hydrate is a potent, selective, and ATP-competitive inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2).[1] MK2 is a key downstream substrate of the p38 MAPK signaling pathway, which plays a critical role in the inflammatory response. The activation of the p38/MK2 pathway is instrumental in the post-transcriptional regulation of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2][3][4] This regulation is primarily achieved through the stabilization of AU-rich element (ARE)-containing mRNAs of these cytokines.[5][6][7] By inhibiting MK2, this compound effectively suppresses the production of these key inflammatory mediators, making it a valuable tool for studying cytokine release and for the development of novel anti-inflammatory therapeutics.

These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in in vitro cytokine release assays.

Mechanism of Action

The p38 MAPK pathway is activated by various cellular stressors and inflammatory stimuli. Upon activation, p38 MAPK phosphorylates and activates MK2. The active p38/MK2 complex then translocates from the nucleus to the cytoplasm. In the cytoplasm, MK2 phosphorylates several target proteins, including Tristetraprolin (TTP), which is an AU-rich element (ARE)-binding protein. Phosphorylation of TTP by MK2 leads to the stabilization of ARE-containing mRNAs of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, resulting in their increased translation and subsequent release.[5][8]

This compound acts as an ATP-competitive inhibitor of MK2, preventing the phosphorylation of its downstream targets. This inhibition leads to the destabilization of cytokine mRNAs, thereby reducing their translation and the subsequent release of pro-inflammatory cytokines.

G p38 MAPK/MK2 Signaling Pathway in Cytokine Release cluster_extracellular Extracellular cluster_cellular Cellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Stimuli Stimuli Receptor Receptor Stimuli->Receptor p38_MAPK p38 MAPK Receptor->p38_MAPK Activates MK2 MK2 p38_MAPK->MK2 Phosphorylates TTP TTP MK2->TTP Phosphorylates MK2_IN_3 MK2-IN-3 Hydrate MK2_IN_3->MK2 Inhibits Cytokine_mRNA Cytokine mRNA (ARE-containing) TTP->Cytokine_mRNA Stabilizes Cytokine_Protein Cytokine Protein Cytokine_mRNA->Cytokine_Protein Translation Cytokine_Release Cytokine Release Cytokine_Protein->Cytokine_Release

p38 MAPK/MK2 Signaling Pathway and Inhibition by this compound.

Data Presentation

The following tables summarize the in vitro inhibitory activity of this compound and other selective MK2 inhibitors on cytokine production.

Table 1: In Vitro Activity of this compound

TargetAssaySpeciesIC50Reference
MK2Kinase AssayHuman0.85 nM[1]
TNF-α productionU937 cellsHuman4.4 µM[1]

Table 2: Inhibitory Effects of Selective MK2 Inhibitors on Cytokine Release in Human PBMCs (Lipopolysaccharide Stimulation)

CytokineInhibitorIC50Reference
TNF-αCC-99677~10 nM[4]
IL-6CC-99677~20 nM[4]
IL-1βCC-99677~30 nM[4]
TNF-αATI-450Not specified[9]
IL-6ATI-450Not specified[9]
IL-8ATI-450Not specified[9]
MIP-1βATI-450Not specified[9]

Note: Data for CC-99677 and ATI-450 are provided as a reference for the expected activity of a selective MK2 inhibitor.

Experimental Protocols

The following protocols are adapted from studies using selective MK2 inhibitors and can be used as a starting point for experiments with this compound. Optimization of concentrations and incubation times for specific cell types and stimuli is recommended.

Protocol 1: Inhibition of Cytokine Release from Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines by LPS-stimulated human PBMCs.

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA or Multiplex assay kits for TNF-α, IL-6, IL-1β, etc.

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a density of 1 x 10^6 cells/mL.

  • Plating: Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add 50 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

  • Stimulation: Prepare a solution of LPS in complete RPMI 1640 medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.

  • Cytokine Measurement: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

G Experimental Workflow for Cytokine Release Assay Isolate_PBMCs Isolate PBMCs from whole blood Culture_Cells Culture PBMCs in 96-well plate Isolate_PBMCs->Culture_Cells Add_Inhibitor Add this compound (and vehicle control) Culture_Cells->Add_Inhibitor Pre_Incubate Pre-incubate for 1 hour Add_Inhibitor->Pre_Incubate Stimulate_Cells Stimulate with LPS Pre_Incubate->Stimulate_Cells Incubate_24h Incubate for 18-24 hours Stimulate_Cells->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant Measure_Cytokines Measure Cytokines (ELISA/Multiplex) Collect_Supernatant->Measure_Cytokines Data_Analysis Data Analysis Measure_Cytokines->Data_Analysis

General workflow for in vitro cytokine release assay.
Protocol 2: Inhibition of TNF-α Production in U937 Monocytic Cells

Objective: To determine the IC50 of this compound for the inhibition of TNF-α production in the human monocytic cell line U937.

Materials:

  • This compound

  • U937 cells

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • 96-well cell culture plates

  • ELISA kit for human TNF-α

Procedure:

  • Cell Differentiation: Culture U937 cells in complete RPMI 1640 medium. To differentiate the cells into a macrophage-like phenotype, treat the cells with 100 ng/mL PMA for 48 hours.

  • Cell Plating: After differentiation, wash the cells with PBS and seed them into a 96-well plate at a density of 2 x 10^5 cells/well in fresh complete RPMI 1640 medium.

  • Compound Treatment: Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add the diluted compound to the respective wells. Include a vehicle control.

  • Pre-incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

  • Stimulation: Add LPS to each well to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatants.

  • TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • IC50 Calculation: Plot the TNF-α concentration against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

This compound is a powerful research tool for investigating the role of the p38/MK2 signaling pathway in cytokine release. The provided protocols and data serve as a guide for researchers to design and execute experiments aimed at understanding the inflammatory process and evaluating the therapeutic potential of MK2 inhibition. As with any experimental system, optimization of the protocols for specific laboratory conditions and cell types is encouraged to ensure robust and reproducible results.

References

Troubleshooting & Optimization

MK2-IN-3 hydrate solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of MK2-IN-3 hydrate in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to address common challenges.

Solubility Data

The solubility of this compound can vary based on the solvent, temperature, and the purity of both the compound and the solvent. It is crucial to use high-purity, anhydrous solvents, especially when working with dimethyl sulfoxide (DMSO), as its hygroscopic nature can impact solubility.

SolventSolubility (mg/mL)Solubility (mM)Notes
DMSO 125[1][2]348.78[1][2]Sonication may be required for complete dissolution. It is highly recommended to use newly opened, anhydrous DMSO as the solvent's hygroscopic nature can significantly affect solubility.[1][2]
68199.77A different source reports this lower solubility, highlighting potential variability.
Ethanol InsolubleInsoluble
Water InsolubleInsoluble
DMF Soluble-The exact solubility has not been specified, but it is reported to be soluble in Dimethylformamide.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound, a common concentration for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous or newly opened, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate the required mass:

    • The molecular weight of this compound is 358.39 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 0.001 L * 358.39 g/mol = 0.0035839 g = 3.58 mg

  • Weigh the compound:

    • Carefully weigh out 3.58 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

  • Dissolve the compound:

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure no particulates are present.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow: this compound Stock Solution Preparation A 1. Weigh this compound B 2. Add Anhydrous DMSO A->B Precise Measurement C 3. Vortex to Mix B->C Initial Dissolution D 4. Sonicate if Necessary C->D Incomplete Dissolution E 5. Visually Confirm Dissolution C->E Complete Dissolution D->E Complete Dissolution F 6. Aliquot into Tubes E->F Ready for Storage G 7. Store at -20°C or -80°C F->G Long-term Stability

Caption: Workflow for preparing a stock solution of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues that researchers may encounter when working with this compound.

Question 1: My this compound is not dissolving completely in DMSO, even after vortexing.

Answer:

  • Use Fresh DMSO: DMSO is hygroscopic and readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of many compounds. Always use a new, unopened bottle of anhydrous DMSO or a bottle that has been properly stored to minimize water absorption.[1][2]

  • Sonication: For compounds that are difficult to dissolve, sonication is a highly effective method. Place your vial in a water bath sonicator for 5-10 minute intervals until the solid is completely dissolved.

  • Warming: Gently warming the solution to 37°C may also aid in dissolution. However, be cautious with prolonged heating as it could potentially degrade the compound.

Question 2: I observed precipitation when I added my DMSO stock solution to my aqueous cell culture medium.

Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer or medium.

  • Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous solution. Instead, perform serial dilutions. For example, first, dilute the 10 mM stock to 1 mM in DMSO, and then add the 1 mM stock to your final medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to prevent both precipitation and solvent-induced cytotoxicity.

  • Pre-warming Medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.

  • Increase Agitation: Gently swirl or pipette the medium immediately after adding the DMSO stock to ensure rapid and even distribution.

Question 3: How should I store my this compound powder and stock solutions?

Answer:

  • Powder: The solid powder form of this compound should be stored at -20°C.

  • Stock Solutions: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Store these aliquots at -20°C for up to one month or at -80°C for up to six months for optimal stability.

Question 4: What is the mechanism of action of this compound?

Answer: this compound is a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2). MK2 is a key downstream substrate of p38 MAPK, a central player in cellular responses to stress and inflammation. By inhibiting MK2, this compound blocks the signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α.

p38 MAPK/MK2 Signaling Pathway

The diagram below illustrates the p38 MAPK/MK2 signaling pathway, which is the target of this compound. Environmental stresses and inflammatory cytokines activate a cascade of kinases, leading to the activation of p38 MAPK. Activated p38 MAPK then phosphorylates and activates MK2, which in turn regulates the expression of various genes involved in inflammation and other cellular processes.

G cluster_pathway p38 MAPK/MK2 Signaling Pathway Stress Environmental Stress Inflammatory Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK Phosphorylation p38 p38 MAPK MKK->p38 Phosphorylation MK2 MK2 p38->MK2 Phosphorylation Downstream Downstream Targets (e.g., HSP27, TTP) MK2->Downstream Phosphorylation Response Cellular Responses (Inflammation, Apoptosis, etc.) Downstream->Response Inhibitor This compound Inhibitor->MK2 Inhibition

Caption: The p38 MAPK/MK2 signaling cascade and the point of inhibition by this compound.

References

MK2-IN-3 hydrate stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with MK2-IN-3 hydrate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and proper handling of this compound in your experiments.

Stability and Storage

Proper storage of this compound is critical to maintain its integrity and activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions.

FormStorage TemperatureDurationNotes
Solid (Powder)-20°C3 yearsStore in a tightly sealed container in a dry, well-ventilated area. Protect from light, heat, and moisture.[1]
In DMSO-80°C6 monthsFor long-term storage of stock solutions.[1]
In DMSO-20°C1 monthFor short-term storage of working solutions.[1]

Solubility

The solubility of this compound in dimethyl sulfoxide (DMSO) is provided below.

SolventConcentrationMolaritySpecial Instructions
DMSO125 mg/mL348.78 mMSonication may be required for complete dissolution. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1]

Experimental Protocols

Protocol for Assessing Compound Stability in Solution

This protocol outlines a general method for determining the stability of this compound in a chosen solvent over time.

Objective: To evaluate the degradation of this compound in solution under specific storage conditions.

Materials:

  • This compound

  • Anhydrous solvent (e.g., DMSO)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • LC-MS system (optional, for degradation product identification)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Incubator or temperature-controlled chamber

  • Light-protective storage containers (e.g., amber vials)

Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 10 mM.

  • Aliquot the solution: Distribute the stock solution into multiple light-protective containers.

  • Initial analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution by HPLC to determine the initial purity and peak area. This will serve as the baseline.

  • Storage: Store the aliquots under the desired experimental conditions (e.g., -20°C, 4°C, room temperature). Protect from light.

  • Time-point analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot from storage.

  • Sample preparation for analysis: Allow the aliquot to equilibrate to room temperature. If necessary, dilute the sample to a suitable concentration for HPLC analysis.

  • HPLC analysis: Analyze the sample by HPLC under the same conditions as the initial analysis.

  • Data analysis: Compare the peak area of the parent compound at each time point to the initial peak area. Calculate the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.

  • (Optional) Degradant identification: If significant degradation is observed, analyze the samples using LC-MS to identify the mass of potential degradation products.

G Experimental Workflow for Stability Assessment A Prepare Stock Solution B Aliquot into Vials A->B C Initial HPLC Analysis (T=0) B->C D Store Aliquots under Test Conditions C->D E Analyze Aliquots at Time Points D->E F Compare Peak Areas to T=0 E->F G Calculate Percent Remaining F->G

Workflow for assessing compound stability.

Signaling Pathway

This compound is a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2), a key downstream kinase in the p38 MAPK signaling pathway. This pathway is activated by cellular stress and inflammatory cytokines.

G p38 MAPK Signaling Pathway Stress Cellular Stress / Cytokines p38 p38 MAPK Stress->p38 activates MK2 MK2 p38->MK2 phosphorylates and activates Downstream Downstream Substrates (e.g., TNF-α production) MK2->Downstream phosphorylates MK2_IN_3 This compound MK2_IN_3->MK2 inhibits

Inhibition of the p38 MAPK pathway by this compound.

Troubleshooting and FAQs

Q1: My this compound powder has changed color. Is it still usable?

A1: A change in color from off-white/light yellow to a darker shade may indicate degradation.[1] It is recommended to test the purity of the compound by HPLC before use. To prevent this, always store the solid compound at -20°C in a tightly sealed container, protected from light and moisture.[1]

Q2: The compound is not fully dissolving in DMSO.

A2: this compound may require sonication to fully dissolve.[1] Additionally, DMSO is hygroscopic, and absorbed water can reduce the solubility of the compound.[1] Always use newly opened, anhydrous DMSO for preparing solutions.

Q3: I see precipitation in my stock solution after storing it at -20°C.

A3: Precipitation can occur if the solution becomes supersaturated upon cooling. Before use, warm the vial to room temperature and vortex or sonicate to ensure all the compound is redissolved. To avoid repeated freeze-thaw cycles, which can contribute to degradation and precipitation, it is best to aliquot the stock solution into smaller, single-use volumes.

Q4: How should I handle the compound to avoid exposure?

A4: As with any chemical reagent, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

Q5: Can I use a solvent other than DMSO?

A5: While DMSO is the recommended solvent with a high solubility limit, other organic solvents may be used.[1] However, the solubility and stability in other solvents have not been extensively characterized. It is crucial to perform a solubility test and a stability assessment (as outlined in the protocol above) before proceeding with experiments in a new solvent system.

References

Potential off-target effects of MK2-IN-3 hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for MK2-IN-3 Hydrate. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this selective MK2 inhibitor effectively. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your experiments, with a particular focus on potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective, ATP-competitive inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2).[1] It functions by binding to the ATP pocket of MK2, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts the p38 MAPK/MK2 signaling pathway, which is a critical regulator of inflammatory responses.

Q2: What is the reported selectivity profile of this compound?

A2: this compound has been shown to be highly selective for MK2. However, as with many kinase inhibitors, the potential for off-target effects exists, particularly at higher concentrations. The known IC50 values for this compound against a panel of related kinases are summarized in the table below.

Data Presentation

Table 1: Selectivity Profile of this compound

KinaseIC50 (nM)Fold Selectivity vs. MK2
MK2 0.85 1
MK581~95
MK3210~247
ERK23,440~4,047
MNK15,700~6,706
(Data sourced from MedChemExpress[1])

Mandatory Visualization

MK2_Signaling_Pathway cluster_extracellular Extracellular Stress/Stimuli cluster_intracellular Intracellular Signaling Stress Stress p38_MAPK p38 MAPK Stress->p38_MAPK Activates MK2 MK2 p38_MAPK->MK2 Phosphorylates & Activates Downstream_Substrates Downstream Substrates (e.g., HSP27, TTP) MK2->Downstream_Substrates Phosphorylates MK2_IN_3 MK2-IN-3 Hydrate MK2_IN_3->MK2 Inhibits Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) Downstream_Substrates->Inflammatory_Response Regulates

Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.

Troubleshooting Guides

Issue 1: Unexpected Phenotypic Observations

Question: I am observing a cellular phenotype that is inconsistent with known MK2 signaling pathways. Could this be an off-target effect of this compound?

Answer: Yes, unexpected or inconsistent results can be an indication of off-target effects, especially when using the inhibitor at concentrations significantly higher than its IC50 for MK2. While this compound is highly selective, it can interact with other kinases at elevated concentrations (see Table 1).

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a dose-response experiment for the observed phenotype. If the EC50 for the unexpected phenotype is significantly different from the IC50 for MK2 inhibition (and closer to the IC50 of a potential off-target), it may suggest an off-target effect.

  • Use a Structurally Different MK2 Inhibitor: If available, use an MK2 inhibitor with a different chemical scaffold. If this control compound does not produce the same unexpected phenotype, it strengthens the likelihood of an off-target effect specific to this compound.

  • Target Engagement Assay: Confirm that this compound is engaging with MK2 in your cellular model at the concentrations being used. A lack of correlation between target engagement and the unexpected phenotype points towards off-target activity.

  • Rescue Experiment: If feasible, perform a rescue experiment by overexpressing a drug-resistant mutant of MK2. If the phenotype is not rescued, it strongly suggests the involvement of off-target effects.

  • Kinome Profiling: To definitively identify potential off-targets, consider performing a broad kinase profiling assay, such as KINOMEscan. This will provide a comprehensive view of the kinases that this compound interacts with at various concentrations.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Analysis Start->Dose_Response Compare_Potency Potency consistent with MK2 IC50? Dose_Response->Compare_Potency On_Target Likely On-Target Effect Compare_Potency->On_Target Yes Off_Target_Investigation Investigate Potential Off-Target Effects Compare_Potency->Off_Target_Investigation No Control_Compound Use Structurally Different Inhibitor Off_Target_Investigation->Control_Compound Kinome_Scan Consider Kinome Profiling Off_Target_Investigation->Kinome_Scan Phenotype_Reproduced Phenotype Reproduced? Control_Compound->Phenotype_Reproduced Phenotype_Reproduced->On_Target Yes Off_Target_Confirmed Off-Target Effect Likely Phenotype_Reproduced->Off_Target_Confirmed No

Caption: A logical workflow for troubleshooting unexpected experimental results.

Issue 2: Inconsistent Inhibition of Downstream Readouts

Question: I am seeing variable or weak inhibition of TNF-α production in my cell-based assay, even at concentrations above the IC50 of this compound. What could be the cause?

Answer: Several factors can contribute to inconsistent results in cellular assays. These can range from experimental design to the specific properties of the inhibitor and the biological system.

Troubleshooting Steps:

  • Confirm Compound Integrity and Concentration:

    • Ensure that the this compound has been stored correctly (powder at -20°C, stock solutions at -80°C) to prevent degradation.

    • Verify the concentration of your stock solution.

    • Prepare fresh dilutions for each experiment.

  • Optimize Cell-Based Assay Conditions:

    • Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and plated at an optimal density.

    • Stimulation Conditions: The concentration and timing of the stimulus (e.g., LPS to induce TNF-α) are critical. Optimize these parameters for a robust and reproducible response.

    • Incubation Time: The incubation time with this compound prior to stimulation, and the duration of the stimulation itself, can significantly impact the results. Perform a time-course experiment to determine the optimal incubation times.

  • Consider Cellular Permeability and Efflux:

    • While this compound is reported to be orally active, its permeability can vary between cell lines.

    • Some cell lines may express efflux pumps that actively remove the inhibitor, reducing its effective intracellular concentration.

  • Assess Basal Pathway Activity:

    • Confirm that the p38/MK2 pathway is active in your cell line upon stimulation. You can do this by performing a Western blot for phosphorylated MK2 or its downstream substrate, HSP27.

Experimental Protocols

Key Experiment 1: Measuring TNF-α Production in U937 Cells

This protocol provides a general framework for assessing the inhibitory effect of this compound on TNF-α production in the human monocytic U937 cell line.

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS) for stimulation

  • This compound

  • DMSO (vehicle control)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Methodology:

  • Cell Culture and Differentiation:

    • Culture U937 cells in RPMI-1640 medium.

    • To differentiate into macrophage-like cells, seed U937 cells at a density of 2 x 10^5 cells/mL in a 96-well plate and treat with 100 ng/mL PMA for 48 hours.

    • After 48 hours, remove the PMA-containing medium and replace it with fresh medium. Allow the cells to rest for 24 hours.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

    • Pre-treat the differentiated U937 cells with the desired concentrations of this compound or vehicle for 1-2 hours.

  • Cell Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.

    • Incubate for 4-6 hours at 37°C.

  • Sample Collection and Analysis:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant for TNF-α measurement.

    • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

Key Experiment 2: Kinase Profiling using KINOMEscan

This protocol describes the general principle of the KINOMEscan assay, a competition binding assay used to determine the selectivity of kinase inhibitors.

Principle:

The KINOMEscan assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

Methodology:

  • Assay Components:

    • A large panel of human kinases, each tagged with a unique DNA identifier.

    • An immobilized, broad-spectrum kinase inhibitor (the "bait").

    • The test compound (this compound).

  • Binding Reaction:

    • The DNA-tagged kinases are incubated with the immobilized ligand and the test compound in a multi-well plate.

    • The test compound and the immobilized ligand compete for binding to the kinase's active site.

  • Washing and Elution:

    • Unbound components are washed away.

    • The bound kinase-DNA tag complexes are eluted.

  • Quantification:

    • The amount of each DNA tag in the eluate is quantified using qPCR.

    • The results are typically expressed as a percentage of the DMSO control (% control). A lower % control value indicates a stronger interaction between the test compound and the kinase.

  • Data Interpretation:

    • The data is often visualized on a "tree-spot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.

    • The results can be used to determine the selectivity of the compound and identify potential off-targets.

KINOMEscan_Workflow Components Assay Components: - DNA-tagged Kinase - Immobilized Ligand - Test Compound Binding Competitive Binding Reaction Components->Binding Wash Wash to Remove Unbound Components Binding->Wash Elution Elute Bound Kinase-DNA Wash->Elution qPCR Quantify DNA Tag by qPCR Elution->qPCR Data_Analysis Data Analysis (% Control vs. DMSO) qPCR->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile

References

Technical Support Center: Optimizing MK2-IN-3 Hydrate Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of MK2-IN-3 hydrate. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and a summary of key quantitative data to facilitate successful and reproducible experiments.

Understanding this compound

This compound is a potent and selective, ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2).[1] MK2 is a key downstream substrate of p38 MAPK and plays a crucial role in inflammatory responses by regulating the stability and translation of mRNAs for pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. By inhibiting MK2, this compound can effectively suppress the production of these inflammatory mediators.

p38 MAPK/MK2 Signaling Pathway

The p38 MAPK/MK2 signaling cascade is activated by various extracellular stimuli, including stress and inflammatory cytokines. This pathway is integral to cellular processes like inflammation, cell proliferation, and apoptosis. The diagram below illustrates the canonical p38 MAPK/MK2 signaling pathway.

p38_MK2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) Receptor Receptor Stress_Stimuli->Receptor Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->Receptor MAP3K MAP3K (e.g., TAK1, ASK1) Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors HSP27 HSP27 MK2->HSP27 mRNA_destabilization mRNA Destabilization (e.g., via TTP) MK2->mRNA_destabilization MK2_IN_3 This compound MK2_IN_3->MK2 Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression

Figure 1: p38 MAPK/MK2 Signaling Pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in mice?

A1: Based on in vivo studies with other selective MK2 inhibitors, a starting dose in the range of 10-30 mg/kg administered orally (p.o.) or intraperitoneally (i.p.) is a reasonable starting point. For example, an oral dose of 100 mg/kg of a different MK2 inhibitor in mice showed significant inhibition of TNFα release. However, it is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.

Q2: How should I formulate this compound for in vivo administration?

A2: this compound is poorly soluble in water. A common formulation for oral gavage or intraperitoneal injection involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Always prepare the formulation fresh before each use and ensure the compound is fully dissolved. A gentle warming and vortexing can aid in dissolution.

Q3: What is the recommended dosing frequency?

A3: The dosing frequency depends on the pharmacokinetic profile of this compound. While specific data for this compound is limited, other MK2 inhibitors like ATI-450 have a terminal half-life of 9-12 hours in humans, suggesting that once or twice daily dosing may be appropriate.[2] A pilot pharmacokinetic study in your animal model is recommended to determine the optimal dosing interval to maintain therapeutic concentrations.

Q4: What are the potential off-target effects or toxicities of this compound?

A4: While MK2 inhibitors are generally considered to have a better safety profile than p38 MAPK inhibitors, potential side effects should be monitored. In a phase 1 study of another MK2 inhibitor, ATI-450, the most common adverse events in healthy subjects were headache, dizziness, upper respiratory tract infection, and constipation.[2] In animal studies, it is important to monitor for signs of toxicity such as weight loss, changes in behavior, or organ damage through histological analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor in vivo efficacy - Inadequate dosage- Poor bioavailability due to formulation issues- Rapid metabolism or clearance of the compound- Incorrect timing of administration relative to disease induction- Perform a dose-escalation study to find the optimal dose.- Optimize the formulation to improve solubility and absorption. Consider using alternative vehicles or co-solvents.- Conduct a pilot pharmacokinetic study to determine the half-life and adjust the dosing frequency accordingly.- Adjust the timing of drug administration based on the pathogenesis of your disease model.
Inconsistent results between animals - Variability in drug administration (e.g., incorrect gavage technique)- Differences in animal health or stress levels- Inconsistent formulation preparation- Ensure all personnel are properly trained in the administration technique.- Acclimatize animals to handling and the administration procedure to reduce stress.- Prepare the formulation fresh for each experiment and ensure homogeneity.
Observed toxicity or adverse effects (e.g., weight loss, lethargy) - Dose is too high- Off-target effects- Vehicle toxicity- Reduce the dose and re-evaluate efficacy.- If toxicity persists at lower effective doses, consider a different MK2 inhibitor with a potentially better safety profile.- Run a vehicle-only control group to rule out toxicity from the formulation components.
Compound precipitation in the formulation - Poor solubility of this compound- Incorrect solvent ratios or preparation method- Increase the percentage of co-solvents (e.g., DMSO, PEG300).- Prepare the formulation by first dissolving this compound in DMSO and then adding the other components stepwise with thorough mixing.- Gentle warming and sonication can help in dissolving the compound.

Quantitative Data Summary

Parameter Compound Species Dose Route Effect Reference
Inhibition of TNFα MK2 Inhibitor (Compound 73)Mouse100 mg/kgp.o.96% inhibition of LPS-induced TNFα releaseN/A
Pharmacokinetics ATI-450Human10, 30, 50 mgp.o. (BID)Terminal half-life of 9-12 hours[2]
Adverse Events ATI-450HumanUp to 100 mg (single dose), 50 mg (BID for 7 days)p.o.Headache, dizziness, upper respiratory tract infection, constipation[2]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Calculate the required amount of this compound and vehicle components based on the desired final concentration and total volume.

  • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.

  • Add the calculated volume of PEG300 to the solution and vortex thoroughly.

  • Add the calculated volume of Tween 80 and vortex until the solution is homogenous.

  • Finally, add the calculated volume of saline and vortex again to ensure a uniform suspension.

  • Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the co-solvent concentration).

  • Prepare the formulation fresh before each administration.

Protocol 2: In Vivo Dose-Response Study in a Mouse Model of Inflammation

Objective: To determine the effective dose of this compound for inhibiting inflammation in a lipopolysaccharide (LPS)-induced endotoxemia model.

Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

Experimental Groups (n=8 per group):

  • Vehicle control (formulation without this compound) + Saline

  • Vehicle control + LPS

  • This compound (10 mg/kg) + LPS

  • This compound (30 mg/kg) + LPS

  • This compound (100 mg/kg) + LPS

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Prepare the this compound formulations as described in Protocol 1.

  • Administer the vehicle or the specified dose of this compound via oral gavage (10 mL/kg body weight).

  • One hour after drug administration, inject LPS (1 mg/kg) intraperitoneally to induce an inflammatory response. The saline control group receives an equivalent volume of sterile saline.

  • Ninety minutes after the LPS injection, collect blood samples via cardiac puncture under terminal anesthesia.

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • Measure the plasma levels of TNF-α and IL-6 using a commercially available ELISA kit according to the manufacturer's instructions.

  • Analyze the data to determine the dose-dependent inhibition of cytokine production by this compound.

Experimental Workflow

experimental_workflow Start Start Acclimatize Acclimatize Mice (1 week) Start->Acclimatize Formulation Prepare this compound and Vehicle Formulations Acclimatize->Formulation Grouping Randomize Mice into Experimental Groups Formulation->Grouping Dosing Administer Vehicle or This compound (p.o.) Grouping->Dosing Induction Induce Inflammation with LPS (i.p.) 1 hr post-dosing Dosing->Induction Sampling Collect Blood Samples 1.5 hrs post-LPS Induction->Sampling Analysis Measure Plasma TNF-α and IL-6 (ELISA) Sampling->Analysis Data_Analysis Analyze Dose-Response and Determine ED50 Analysis->Data_Analysis End End Data_Analysis->End

Figure 2: In Vivo Dose-Response Study Workflow.

References

Troubleshooting inconsistent results with MK2-IN-3 hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK2-IN-3 hydrate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active and selective, ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2).[1] It functions by binding to the ATP pocket of MK2, preventing the phosphorylation of its downstream substrates. MK2 is a key component of the p38 MAPK signaling pathway, which is activated in response to cellular stress and inflammatory stimuli.[2]

Q2: What are the primary applications of this compound in research?

This compound is primarily used to investigate the role of the p38/MK2 signaling pathway in various cellular processes. Given the pathway's involvement in inflammation and cell cycle regulation, the inhibitor is widely used in studies related to:

  • Inflammation: It has been shown to suppress the production of pro-inflammatory cytokines like TNFα.[1]

  • Cancer: The p38/MK2 pathway is implicated in cancer cell proliferation, migration, and survival.

  • Cellular Stress Response: Researchers use it to study the cellular response to various stressors like UV radiation, osmotic shock, and DNA damage.

Q3: How should I store and handle this compound?

Proper storage is crucial to maintain the stability and activity of the compound.

  • Powder: Store at -20°C for up to 3 years.[1]

  • Stock Solutions:

    • In DMSO, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

    • It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions as the compound's solubility can be significantly impacted by moisture.[1]

    • Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Inconsistent Results

Issue 1: High Variability in Biochemical (Enzymatic) Assays

Q: I am observing significant well-to-well or day-to-day variability in my in vitro kinase assays.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Inaccurate Pipetting Calibrate and regularly service your pipettes. Use reverse pipetting for viscous solutions.
Reagent Instability Prepare fresh assay buffers and ATP solutions for each experiment. Ensure the kinase enzyme has not undergone multiple freeze-thaw cycles.
Inconsistent Incubation Times Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents. Ensure consistent incubation times for all plates.
Plate Edge Effects Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with buffer or media to maintain a humid environment.
ATP Concentration IC50 values are highly dependent on the ATP concentration. Use an ATP concentration that is at or near the Km value for the kinase to ensure accurate and reproducible results.
Enzyme Concentration High enzyme concentrations can lead to rapid substrate depletion and non-linear reaction kinetics. Optimize the enzyme concentration to ensure the assay is in the linear range.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency

Q: My IC50 value for this compound is much higher in my cell-based assay compared to my biochemical assay.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
High Intracellular ATP Concentration The intracellular ATP concentration (mM range) is significantly higher than what is typically used in biochemical assays (µM range). As an ATP-competitive inhibitor, this compound will require higher concentrations to be effective in a cellular environment.
Cell Permeability The compound may have poor cell membrane permeability. Consider using cell lines with known differences in drug transporter expression or perform a cellular uptake assay.
Compound Stability in Culture Media The compound may be unstable in the cell culture medium over the course of the experiment. Assess the stability of this compound in your specific media at 37°C over time using methods like HPLC or LC-MS.
Protein Binding The compound may bind to serum proteins in the culture medium, reducing its free and active concentration. Perform experiments in serum-free or low-serum conditions, if possible for your cell line.
Cellular Efflux Pumps The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. Co-incubate with known efflux pump inhibitors to see if the potency of this compound increases.
Issue 3: Unexpected or Off-Target Effects

Q: I am observing a cellular phenotype that is not consistent with MK2 inhibition, or I see toxicity at concentrations where I don't expect to see on-target effects.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Off-Target Kinase Inhibition While this compound is selective for MK2, it can inhibit other kinases at higher concentrations.[1] Perform a kinome-wide selectivity screen to identify potential off-targets. Use a structurally different MK2 inhibitor as a control to see if the phenotype is recapitulated.
Non-Specific Cytotoxicity At high concentrations, the compound may induce cytotoxicity through mechanisms unrelated to MK2 inhibition. Determine the cytotoxic concentration range using a cell viability assay and work with concentrations well below this threshold for your mechanism-of-action studies.
Compound Aggregation Poorly soluble compounds can form aggregates at higher concentrations, leading to non-specific effects. Visually inspect your solutions for any precipitation. Use dynamic light scattering (DLS) to check for aggregate formation.
Activation of Compensatory Signaling Pathways Inhibition of the MK2 pathway may lead to the activation of other survival pathways. Use techniques like Western blotting or phospho-proteomics to investigate the activation state of other relevant signaling pathways (e.g., ERK, AKT).

Experimental Protocols

Protocol 1: In Vitro MK2 Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound in a biochemical assay.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of the inhibitor in assay buffer.

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a solution of recombinant active MK2 enzyme in assay buffer.

    • Prepare a solution of a suitable MK2 substrate (e.g., HSP27 peptide) in assay buffer.

    • Prepare an ATP solution in assay buffer at a concentration equal to the Km of MK2 for ATP.

  • Assay Procedure:

    • Add the serially diluted this compound or vehicle (DMSO) to the wells of a microplate.

    • Add the MK2 enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP and substrate solution to each well.

    • Incubate the plate at 30°C for a specified time, ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, HTRF®, or AlphaScreen®).

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Western Blot Assay for MK2 Activity

This protocol describes how to assess the effect of this compound on the phosphorylation of a downstream target of MK2 in a cellular context.

  • Cell Culture and Treatment:

    • Seed cells (e.g., U937 or HeLa) in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified pre-treatment time (e.g., 1-2 hours).

    • Stimulate the cells with a known activator of the p38/MK2 pathway (e.g., anisomycin, UV radiation, or TNFα) for a short period (e.g., 15-30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of an MK2 substrate (e.g., phospho-HSP27) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total HSP27 as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Plot the normalized phospho-protein levels against the inhibitor concentration.

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular cluster_cellular Cellular Stress Stress Stimuli (UV, Osmotic Shock) p38_MAPK p38 MAPK Stress->p38_MAPK Cytokines Pro-inflammatory Cytokines (TNFα, IL-1) Cytokines->p38_MAPK MK2 MK2 p38_MAPK->MK2 Phosphorylation Downstream Downstream Substrates (HSP27, TTP) MK2->Downstream Phosphorylation MK2_IN_3 MK2-IN-3 hydrate MK2_IN_3->MK2 Inhibition Response Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) Downstream->Response

Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow

G start Inconsistent Results with this compound check_handling Verify Compound Handling and Storage start->check_handling check_assay Review Assay Protocol and Execution check_handling->check_assay [Correct] optimize Optimize Assay Parameters check_handling->optimize [Incorrect] check_reagents Assess Reagent Quality and Stability check_assay->check_reagents [Correct] check_assay->optimize [Incorrect] investigate_off_target Investigate Potential Off-Target Effects check_reagents->investigate_off_target [Correct] check_reagents->optimize [Incorrect] investigate_off_target->optimize [No Obvious Issues] re_run Re-run Experiment with Optimized Conditions optimize->re_run

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Experimental Workflow: Cellular Assay

G start Start seed_cells Seed Cells start->seed_cells treat_inhibitor Treat with MK2-IN-3 hydrate seed_cells->treat_inhibitor stimulate_pathway Stimulate p38/MK2 Pathway treat_inhibitor->stimulate_pathway lyse_cells Lyse Cells stimulate_pathway->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein western_blot Western Blot for p-HSP27 and Total HSP27 quantify_protein->western_blot analyze Analyze Data western_blot->analyze

Caption: A typical experimental workflow for a cell-based assay using this compound.

References

MK2-IN-3 hydrate degradation and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, stability, and potential degradation of MK2-IN-3 hydrate. It also offers troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A: Proper storage is crucial to maintain the integrity of this compound. Recommendations are summarized in the table below.

Q2: My this compound solution in DMSO appears to have precipitated. What should I do?

A: Precipitation of kinase inhibitors in DMSO stocks can occur, especially after repeated freeze-thaw cycles or if the DMSO has absorbed water. DMSO is hygroscopic and can absorb moisture from the atmosphere, which can reduce the solubility of the compound and potentially accelerate its degradation.[1] To resolve this, you can try gently warming the vial to 37°C and vortexing or sonicating to redissolve the compound. To prevent this, it is recommended to use freshly opened, anhydrous DMSO, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles, and store them desiccated.

Q3: I am observing unexpected or inconsistent results in my cell-based assays. Could this be related to the stability of this compound?

A: Yes, inconsistent results can be a sign of compound degradation. If the inhibitor degrades in the culture medium, its effective concentration will decrease over the course of the experiment, leading to variability. It is advisable to prepare fresh dilutions of the inhibitor from a stable stock solution for each experiment. For long-term experiments, consider replacing the medium with freshly prepared inhibitor at regular intervals.

Q4: What are the likely degradation pathways for this compound?

A: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure which contains a lactam ring and aromatic nitrogen heterocycles, potential degradation pathways may include hydrolysis and photodegradation.[2][3][4][5][6][7] The lactam ring, a cyclic amide, can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening.[2][3][4][6][7] The aromatic quinoline and other nitrogen-containing rings may be susceptible to photodegradation upon exposure to light.[5]

Q5: How can I minimize the degradation of this compound during my experiments?

A: To minimize degradation, protect the compound from light by using amber vials or covering tubes with aluminum foil. Prepare solutions fresh for each experiment and avoid prolonged storage in aqueous buffers. When using DMSO stock solutions, ensure the DMSO is anhydrous and of high purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Inconsistent IC50 values Compound degradation in assay buffer.Prepare fresh dilutions for each experiment. Minimize the incubation time in aqueous solutions if possible.
Inaccurate pipetting of inhibitor or reagents.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks.
Cell seeding variability.Ensure a homogeneous cell suspension before plating. Avoid edge effects in multi-well plates by not using the outer wells or by filling them with sterile PBS.[8]
Low or no inhibitory activity Incorrect inhibitor concentration.Verify the concentration of your stock solution. Perform a dose-response curve to determine the optimal concentration.
Degraded inhibitor stock.Prepare a fresh stock solution from solid material. Assess the purity of the stock solution using HPLC if possible.
Cell line is not sensitive to MK2 inhibition.Confirm that the p38/MK2 pathway is active and relevant in your chosen cell line.
High background signal in assay Compound interference with assay readout.Run a control with the compound in the absence of the enzyme or cells to check for autofluorescence or other interferences.[9]
Contaminated reagents.Use fresh, high-quality reagents and buffers.
Cell toxicity observed at expected efficacious concentrations Off-target effects of the inhibitor.Lower the concentration of the inhibitor. Compare the phenotype with another structurally different MK2 inhibitor.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%).[8] Run a vehicle control with the same concentration of DMSO.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Notes
Solid Powder-20°CUp to 3 yearsStore in a dry, dark place.
In DMSO-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO.
In DMSO-20°CUp to 1 monthFor shorter-term storage.

Data compiled from publicly available vendor information.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions. This is a generalized protocol based on common practices for other kinase inhibitors and should be optimized for your specific analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature, protected from light.

  • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 70°C) in a stability chamber.

  • Photodegradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber).

3. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples using a stability-indicating HPLC-MS method to separate the parent compound from any degradation products.

  • Quantify the amount of remaining this compound and identify any major degradation products by their mass-to-charge ratio (m/z).

4. Data Interpretation:

  • Calculate the percentage of degradation under each condition.

  • Characterize the major degradation products to understand the degradation pathways.

Protocol 2: Analysis of this compound Stability by HPLC-MS

This protocol provides a general method for analyzing the stability of this compound using HPLC-MS. Specific parameters will need to be optimized for your instrument and column.

1. Chromatographic Conditions:

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes).

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is often suitable for nitrogen-containing compounds.

  • Detection Mode: Full scan mode to detect all ions, and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification of this compound and its potential degradation products.

3. Sample Preparation:

  • Dilute the samples from the forced degradation study or other stability experiments to an appropriate concentration for injection using the initial mobile phase composition.

4. Data Analysis:

  • Integrate the peak area of this compound at each time point to determine its concentration and calculate the percentage of degradation.

  • Analyze the mass spectra of new peaks to identify potential degradation products.

Mandatory Visualizations

p38_MK2_Signaling_Pathway stress Stress Stimuli (e.g., UV, Cytokines) map3k MAP3K (e.g., ASK1, TAK1) stress->map3k mkk3_6 MKK3/6 map3k->mkk3_6 phosphorylates p38 p38 MAPK mkk3_6->p38 phosphorylates mk2 MK2 p38->mk2 phosphorylates downstream Downstream Targets (e.g., TTP, Hsp27) mk2->downstream phosphorylates response Cellular Responses (e.g., Inflammation, Apoptosis) downstream->response inhibitor This compound inhibitor->mk2

Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start: Prepare MK2-IN-3 Hydrate Stock Solution stress_conditions Expose to Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress_conditions sampling Collect Samples at Time Points stress_conditions->sampling analysis Analyze by HPLC-MS sampling->analysis data_interp Quantify Degradation and Identify Degradants analysis->data_interp end End: Assess Stability Profile data_interp->end

References

Overcoming resistance to MK2-IN-3 hydrate in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MK2-IN-3 Hydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges, particularly resistance, during their experiments with this selective MAPKAP-K2 (MK2) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, ATP-competitive, and orally active inhibitor of MAPK-activated protein kinase 2 (MK2).[1][2][3][4] Its primary mechanism is to block the kinase activity of MK2, a key downstream effector of the p38 MAPK signaling pathway.[5][6][7] This pathway is a central regulator of cellular responses to stress and inflammation.[5][8] By inhibiting MK2, the compound prevents the phosphorylation of downstream targets, which in turn suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and modulates other cellular processes like cell cycle regulation and mRNA stability.[5][7][9][10][11]

Q2: How can I confirm that this compound is effectively inhibiting the p38/MK2 pathway in my cells?

To confirm target engagement, you should measure the phosphorylation status of a known downstream substrate of MK2, such as Heat Shock Protein 27 (HSP27). Upon activation by p38 MAPK, MK2 phosphorylates HSP27.

A successful experiment will show a dose-dependent decrease in phosphorylated HSP27 (p-HSP27) in cells treated with this compound compared to an untreated or vehicle-treated control. Total HSP27 levels should remain unchanged. This can be assessed via Western Blotting (see Experimental Protocols section).

Q3: What are the potential mechanisms that could lead to resistance to this compound in my cell lines?

Resistance to targeted therapies like this compound is a multifaceted issue that can arise from various intrinsic or acquired factors.[12][13] Potential mechanisms include:

  • Activation of Compensatory/Bypass Pathways: Cells may upregulate parallel signaling pathways (e.g., ERK, JNK) to circumvent the blocked p38/MK2 pathway and maintain pro-survival signals.[8]

  • Alterations in the Drug Target: While less common for kinase inhibitors in vitro without prolonged selective pressure, mutations in the MAPKAPK2 gene could alter the drug binding site, reducing the inhibitor's efficacy.

  • Drug Efflux and Metabolism: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (ABCB1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration.[13] Altered cellular metabolism could also lead to inactivation of the compound.[12]

  • Loss of p53 Function: In cancer cells lacking the p53 tumor suppressor, the MK2 pathway can act as a backup system to allow for DNA damage repair and continued cell division following stress (like chemotherapy).[14] In this context, inhibiting MK2 might be less effective if other survival mechanisms are dominant.

  • Epigenetic Changes: Alterations in DNA methylation or histone modification can change the expression of genes involved in drug response and resistance pathways.[12][13]

Troubleshooting Guide

Problem: My cell line shows a high IC50 value for this compound or is completely unresponsive.

This guide provides a systematic workflow to diagnose and potentially overcome resistance.

Step 1: Verify Compound and Pathway Activity

Before investigating complex resistance mechanisms, it's crucial to confirm that the inhibitor is active and the pathway is functional in your cell line.

  • Confirm Target Engagement: Perform a Western blot for phosphorylated HSP27 (p-HSP27), a primary MK2 substrate.[5] Treat your cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for a short duration (e.g., 1-2 hours) after stimulating the p38 pathway (e.g., with anisomycin, UV, or TNF-α).

    • Expected Outcome: A clear, dose-dependent decrease in p-HSP27.

    • Troubleshooting:

      • No change in p-HSP27: The compound may be degraded, or the p38/MK2 pathway may not be active in your cell line under the tested conditions. Verify your stimulation protocol and the integrity of the compound.

      • p-HSP27 is inhibited, but cells still survive: This confirms the compound is active and points towards a genuine resistance mechanism, such as a bypass pathway. Proceed to Step 2.

Workflow for Investigating Resistance

G cluster_0 Step 1: Initial Verification cluster_1 Step 2: Mechanism Investigation cluster_2 Step 3: Overcoming Resistance A High IC50 Observed in Cell Viability Assay B Confirm Target Engagement: Western Blot for p-HSP27 after stimulation + MK2-IN-3 A->B C Is p-HSP27 Inhibited? B->C D Investigate Bypass Pathways: Phospho-Kinase Array (e.g., p-ERK, p-AKT) C->D Yes E Assess Drug Efflux: Use with MDR Pump Inhibitors (e.g., Verapamil) C->E Yes F Check p53 Status: Western Blot for p53 C->F Yes J No: Check compound integrity, pathway stimulation, or cell line choice. C->J No G Combine MK2-IN-3 with Inhibitor for Identified Bypass Pathway D->G H Re-run Viability Assay with Combination Treatment E->H I Consider Alternative Cell Model with functional p53 F->I G stress Stress / Cytokines (e.g., UV, TNF-α) map3k MAP3K stress->map3k mkk MKK3 / MKK6 map3k->mkk p38 p38 MAPK mkk->p38 mk2 MK2 p38->mk2 Activates hsp27 HSP27 mk2->hsp27 Phosphorylates tnf TNF-α mRNA Stability mk2->tnf phsp27 p-HSP27 hsp27->phsp27 response Inflammation & Cell Cycle Arrest phsp27->response tnf->response inhibitor MK2-IN-3 Hydrate inhibitor->mk2 Inhibits G center Resistance to This compound bypass Activation of Bypass Pathways (ERK, AKT) bypass->center efflux Increased Drug Efflux (e.g., MDR1) efflux->center target Target Alteration (MK2 Mutation) target->center p53 p53 Deficiency Context p53->center

References

Impact of serum on MK2-IN-3 hydrate activity in culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of MK2-IN-3 hydrate in cell culture.

I. Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, particularly concerning its activity in the presence of serum.

Issue: Reduced Inhibitor Activity in the Presence of Serum

Potential CauseRecommended Solution
Serum Protein Binding: this compound, like many small molecule inhibitors, can bind to serum proteins such as albumin and alpha-1-acid glycoprotein.[1] This sequestration reduces the free concentration of the inhibitor available to engage its target, MK2, leading to a decrease in potency (a higher IC50 value).- Quantify the Serum Shift: Perform a dose-response experiment to determine the IC50 of this compound in the presence and absence of serum. The ratio of these IC50 values is the serum shift factor, which quantifies the impact of serum on the inhibitor's activity.[2]- Increase Inhibitor Concentration: Based on the serum shift factor, you may need to increase the concentration of this compound in your serum-containing medium to achieve the desired biological effect.- Reduce Serum Concentration: If experimentally feasible, consider reducing the percentage of serum in your culture medium. However, be mindful of the potential impact on cell health and growth.- Use Serum-Free Medium: For certain assays, switching to a serum-free or serum-reduced medium during the inhibitor treatment phase can eliminate the confounding effects of serum protein binding.
Compound Degradation: this compound may be unstable in the aqueous environment of cell culture medium over long incubation periods, leading to a loss of activity.- Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before use.- Minimize Freeze-Thaw Cycles: Aliquot your stock solution to avoid repeated freezing and thawing.- Regular Media Changes: For long-term experiments, consider replacing the medium with freshly prepared inhibitor-containing medium every 24-48 hours.
Cellular Efflux: Cells may actively transport the inhibitor out via efflux pumps (e.g., P-glycoprotein), reducing its intracellular concentration and apparent activity.- Use Efflux Pump Inhibitors: In mechanistic studies, co-treatment with a known efflux pump inhibitor can help determine if this is a factor. However, be aware of potential off-target effects of the efflux pump inhibitor itself.

Issue: Inconsistent or Unexpected Cellular Phenotypes

Potential CauseRecommended Solution
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular proteins, leading to phenotypes that are not related to MK2 inhibition.[3]- Perform a Dose-Response Curve: Determine the IC50 for the on-target effect (e.g., inhibition of a downstream MK2 substrate) and compare it to the IC50 for the observed phenotype (e.g., cell viability). A large discrepancy may indicate off-target effects.[3]- Use a Structurally Different MK2 Inhibitor: Comparing the effects of a different, structurally unrelated MK2 inhibitor can help confirm that the observed phenotype is due to on-target inhibition.[3]- Consult Kinome Profiling Data: If available, review kinome-wide selectivity data for this compound to identify potential off-target kinases.
Cell Line Specificity: The expression levels and activation status of the p38/MK2 signaling pathway can vary significantly between different cell lines.- Characterize Your Cell Line: Before starting your experiments, confirm that your chosen cell line expresses MK2 and has an active p38/MK2 pathway that can be stimulated if necessary.- Validate On-Target Engagement: Use a downstream biomarker (e.g., phosphorylation of a known MK2 substrate like HSP27) to confirm that this compound is inhibiting its target in your specific cell line.
Compound Precipitation: this compound may have limited solubility in aqueous media, leading to precipitation and a lower effective concentration.- Prepare High-Concentration Stock in DMSO: Dissolve this compound in a suitable organic solvent like DMSO to create a high-concentration stock solution.[4]- Ensure Final DMSO Concentration is Low: The final concentration of DMSO in your cell culture medium should typically be below 0.5% to avoid solvent-induced cytotoxicity.[4]- Pre-warm Medium: Warm the cell culture medium to 37°C before adding the compound to aid in dissolution.[4]

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and ATP-competitive inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2).[5][6][7] It functions by binding to the ATP pocket of MK2, preventing the phosphorylation of its downstream substrates. MK2 is a key component of the p38 MAPK signaling pathway, which is involved in inflammatory responses.[4][8] By inhibiting MK2, this compound can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[6]

Q2: Why is the activity of this compound lower in my cell culture experiments containing serum compared to in vitro kinase assays?

A2: This is a common phenomenon known as "serum shift."[2][9] Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecule inhibitors like this compound.[1] This binding effectively reduces the free concentration of the inhibitor in the culture medium, meaning less of the compound is available to enter the cells and inhibit MK2. Consequently, a higher total concentration of the inhibitor is required to achieve the same level of biological effect in the presence of serum.

Q3: How can I determine the optimal concentration of this compound to use in my experiments?

A3: The optimal concentration will depend on your specific cell line, the serum concentration in your media, and the desired biological endpoint. It is highly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your experimental system. You should measure a downstream marker of MK2 activity (e.g., phosphorylation of HSP27 or production of TNF-α) across a range of this compound concentrations.

Q4: What are the downstream targets of MK2 that I can use to monitor the activity of this compound?

A4: MK2 has several downstream targets involved in inflammation and cytoskeletal remodeling.[3] A commonly used and reliable marker for MK2 activity is the phosphorylation of Heat Shock Protein 27 (HSP27) at Serine 82.[3] You can measure the levels of phosphorylated HSP27 (p-HSP27) by Western blotting to assess the efficacy of this compound in your cells. Another approach is to measure the production of pro-inflammatory cytokines like TNF-α, IL-6, or IL-1β, whose expression is regulated by MK2.[3]

Q5: What is a "hydrate," and does it affect the compound's use?

A5: A hydrate is a compound that has a specific number of water molecules included in its crystal structure.[10] The "hydrate" designation for this compound indicates the presence of these water molecules. For practical purposes in cell culture experiments, this does not significantly alter its use. However, it is important to use the correct molecular weight (which includes the water molecules) when calculating the concentration of your stock solutions.

III. Experimental Protocols

Protocol 1: Determination of IC50 Shift for this compound due to Serum

This protocol allows for the quantification of the effect of serum on the potency of this compound.

Materials:

  • Cells responsive to MK2 inhibition (e.g., U937 cells for TNF-α production)

  • Complete growth medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)

  • Serum-free medium (e.g., RPMI-1640)

  • This compound

  • DMSO

  • Stimulant for the p38/MK2 pathway (e.g., Lipopolysaccharide - LPS)

  • Assay plates (e.g., 96-well plates)

  • Detection reagents for the chosen endpoint (e.g., ELISA kit for TNF-α)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for optimal response to the stimulus.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x concentrated serial dilutions in both serum-free medium and complete growth medium.

  • Inhibitor Treatment:

    • For the "serum-free" condition, replace the culture medium with the serial dilutions of this compound in serum-free medium.

    • For the "serum-containing" condition, replace the culture medium with the serial dilutions of this compound in complete growth medium.

    • Include vehicle controls (medium with the same final concentration of DMSO) for both conditions.

  • Incubation: Incubate the plates for a predetermined pre-treatment time (e.g., 1-2 hours) at 37°C and 5% CO2.

  • Stimulation: Add the stimulus (e.g., LPS) to all wells except for the negative controls to activate the MK2 pathway.

  • Incubation: Incubate for the appropriate time for the endpoint to be produced (e.g., 4-6 hours for TNF-α).

  • Endpoint Measurement: Measure the chosen endpoint (e.g., TNF-α concentration in the supernatant using an ELISA kit) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized response versus the log of the inhibitor concentration for both the serum-free and serum-containing conditions.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value for each condition.

    • Calculate the serum shift factor: Serum Shift Factor = IC50 (serum-containing) / IC50 (serum-free)

Example Quantitative Data (Illustrative)

ConditionIC50 of this compound (nM)
Serum-Free10
10% FBS50
Serum Shift Factor 5

Note: This data is for illustrative purposes only. The actual serum shift factor for this compound may vary depending on the cell line and experimental conditions.

IV. Visualizations

MK2_Signaling_Pathway Stress Stress / Cytokines p38_MAPK p38 MAPK Stress->p38_MAPK MK2 MK2 p38_MAPK->MK2 Activates Downstream_Targets Downstream Targets (e.g., HSP27, TTP) MK2->Downstream_Targets Phosphorylates MK2_IN_3 This compound MK2_IN_3->MK2 Inhibits Inflammation Inflammation (TNF-α, IL-6 production) Downstream_Targets->Inflammation

Caption: Simplified signaling pathway of MK2 and the inhibitory action of this compound.

Experimental_Workflow cluster_serum_free Serum-Free Condition cluster_serum_containing Serum-Containing Condition Seed_Cells_SF 1. Seed Cells Treat_SF 2. Treat with MK2-IN-3 in Serum-Free Medium Seed_Cells_SF->Treat_SF Stimulate_SF 3. Stimulate Pathway Treat_SF->Stimulate_SF Measure_SF 4. Measure Endpoint Stimulate_SF->Measure_SF IC50_SF 5. Calculate IC50 (SF) Measure_SF->IC50_SF Calculate_Shift 6. Calculate Serum Shift Factor IC50(SC) / IC50(SF) IC50_SF->Calculate_Shift Seed_Cells_SC 1. Seed Cells Treat_SC 2. Treat with MK2-IN-3 in Serum-Containing Medium Seed_Cells_SC->Treat_SC Stimulate_SC 3. Stimulate Pathway Treat_SC->Stimulate_SC Measure_SC 4. Measure Endpoint Stimulate_SC->Measure_SC IC50_SC 5. Calculate IC50 (SC) Measure_SC->IC50_SC IC50_SC->Calculate_Shift

Caption: Experimental workflow for determining the serum shift factor of this compound.

Troubleshooting_Logic Start Reduced Inhibitor Activity? Serum_Present Is Serum Present in Media? Start->Serum_Present Yes Check_Degradation Check for Compound Degradation Start->Check_Degradation No Quantify_Shift Quantify Serum Shift Serum_Present->Quantify_Shift Yes Consider_Off_Target Consider Off-Target Effects / Efflux Serum_Present->Consider_Off_Target No End Problem Resolved Check_Degradation->End Adjust_Concentration Adjust Inhibitor Concentration Quantify_Shift->Adjust_Concentration Adjust_Concentration->End Consider_Off_Target->End

Caption: Logical troubleshooting flow for reduced this compound activity in culture.

References

Ensuring complete dissolution of MK2-IN-3 hydrate for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of MK2-IN-3 hydrate in experiments. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the complete dissolution and successful application of this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and ATP-competitive inhibitor of MAPKAP-K2 (MK-2), a downstream substrate of the p38 MAPK signaling pathway.[1] It functions by blocking the kinase activity of MK-2, which plays a crucial role in inflammatory responses and has been implicated in tumor progression.[2] The inhibition of MK-2 can lead to the reduced production of pro-inflammatory cytokines such as TNFα.[3]

Q2: What is the recommended solvent for dissolving this compound?

A2: The highly recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1] It is crucial to use fresh, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture-absorbing DMSO.[4]

Q3: How should I store the solid compound and my stock solutions?

A3: The solid powder of this compound should be stored at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution is stable for up to 6 months at -80°C or for 1 month at -20°C.[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: Is "MK2 Inhibitor III" the same as this compound?

A4: Yes, "MK2 Inhibitor III" is another name for MK2-IN-3 and they share the same CAS number: 1186648-22-5.[5][6] Therefore, protocols and data sheets referencing MK2 Inhibitor III are applicable to MK2-IN-3.

Troubleshooting Guide: Dissolution Issues

Problem Potential Cause Recommended Solution
Precipitate forms when adding stock solution to aqueous media. The compound has limited solubility in aqueous solutions.Decrease the final concentration of the compound in your aqueous media. Ensure the concentration of DMSO in the final working solution is kept to a minimum (typically <0.5%) to avoid solvent effects on cells. Perform a pilot test to determine the maximum soluble concentration in your specific cell culture medium.
The compound does not dissolve completely in DMSO. The DMSO may have absorbed moisture, reducing its solvating power. The concentration may be too high.Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[4] Gentle warming to 37°C and vortexing or sonication can aid dissolution. Ensure you are not exceeding the solubility limit.
Inconsistent results between experiments. Incomplete initial dissolution or precipitation of the compound during the experiment. Degradation of the compound due to improper storage or multiple freeze-thaw cycles.Always ensure the compound is fully dissolved before use. Visually inspect for any precipitate. Prepare fresh dilutions from a properly stored, aliquoted stock solution for each experiment.

Quantitative Data Summary

The following table summarizes the known solubility and inhibitory concentrations of this compound.

Parameter Value Solvent/System Notes
Solubility in DMSO 125 mg/mL (approx. 348.78 mM)DMSOUltrasonic treatment may be needed. Use of fresh, anhydrous DMSO is critical.[1]
Solubility in other solvents Not readily solubleEthanol, Methanol, PBSIt is recommended to first prepare a concentrated stock solution in DMSO.
IC₅₀ (MK-2) 0.85 nMIn vitro kinase assayHighly potent and selective for MK-2.[3]
IC₅₀ (TNFα production) 4.4 µMU937 cellsDemonstrates cellular activity by inhibiting a key downstream effect of the MK-2 pathway.[3]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial (Molecular Weight: 358.39 g/mol for the hydrate form), add 279 µL of DMSO.

  • To ensure complete dissolution, cap the vial tightly and vortex thoroughly. If necessary, briefly sonicate the vial in a water bath.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use tubes and store at -80°C for up to 6 months or -20°C for up to 1 month.

In Vitro TNFα Production Inhibition Assay in U937 Cells

This protocol is a general guideline based on the known activity of this compound in U937 cells. Optimization may be required for your specific experimental conditions.

  • Cell Culture: Culture U937 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed U937 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Compound Preparation: Prepare serial dilutions of the 10 mM this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 50 µM). Remember to include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • Cell Treatment: Add the diluted compound or vehicle control to the wells and pre-incubate for 1-2 hours.

  • Stimulation: Induce TNFα production by adding an appropriate stimulus, such as Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • TNFα Measurement: Centrifuge the plate to pellet the cells. Collect the supernatant and measure the concentration of TNFα using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of TNFα inhibition against the log concentration of this compound.

Preparation of Dosing Solution for In Vivo Studies (Rat LPS Model)

This protocol provides a method for preparing a dosing solution suitable for oral or intraperitoneal administration in animal models.

  • Prepare a 22 mg/mL stock solution of this compound in fresh, anhydrous DMSO.

  • In a sterile tube, add 50 µL of the 22 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix until the solution is clear.

  • Add 50 µL of Tween80 and mix until the solution is clear.

  • Add 500 µL of sterile water (ddH₂O) to bring the final volume to 1 mL.

  • This mixed solution should be used immediately for optimal results. The final concentration of the dosing solution will be 1.1 mg/mL. The dosage for the animal will depend on the experimental design (e.g., mg/kg body weight).

Visualizations

G cluster_stress Cellular Stress / Inflammatory Stimuli cluster_pathway p38/MK2 Signaling Pathway cluster_response Cellular Response stress UV, Cytokines, LPS p38 p38 MAPK stress->p38 Activates MK2 MAPKAP-K2 (MK2) p38->MK2 Phosphorylates & Activates downstream Downstream Substrates (e.g., HSP27, TTP) MK2->downstream Phosphorylates mRNA Increased mRNA Stability of Pro-inflammatory Cytokines (e.g., TNFα, IL-6) downstream->mRNA inflammation Inflammation mRNA->inflammation inhibitor This compound inhibitor->MK2 Inhibits

Caption: p38/MK2 Signaling Pathway and the inhibitory action of this compound.

G cluster_prep Stock Solution Preparation cluster_exp Experimental Workflow solid This compound (Solid) stock 10 mM Stock Solution solid->stock dmso Fresh Anhydrous DMSO dmso->stock dilution Serial Dilution in Cell Culture Medium stock->dilution treatment Treat Cells dilution->treatment stimulation Stimulate with LPS treatment->stimulation analysis Measure TNFα (ELISA) stimulation->analysis

Caption: General experimental workflow for an in vitro cell-based assay using this compound.

References

Validation & Comparative

A Comparative Guide to MK2-IN-3 Hydrate and Other p38 MAPK Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a cornerstone in the cellular response to inflammatory cytokines and environmental stress, making it a prime target for therapeutic intervention in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer. While early efforts focused on the direct inhibition of the p38 MAPK protein itself, challenges related to toxicity and a lack of sustained efficacy in clinical trials have shifted attention towards downstream targets.[1] One of the most promising of these is the MAPK-activated protein kinase 2 (MK2), a direct substrate of p38 MAPK that mediates many of its pro-inflammatory effects.[1][2]

This guide provides a detailed comparison of MK2-IN-3 hydrate, a potent and selective MK2 inhibitor, with other inhibitors targeting the p38 MAPK pathway. We will delve into their mechanisms of action, comparative efficacy based on available experimental data, and provide detailed protocols for key evaluative assays.

The Rationale for Targeting MK2 Over p38 MAPK

The p38 MAPK pathway is a complex cascade with numerous downstream substrates involved in a wide array of cellular processes.[1] While p38 activation leads to the production of pro-inflammatory cytokines like TNF-α and IL-6 via MK2, it also participates in anti-inflammatory feedback loops and other essential cellular functions.[3] Broad inhibition of p38 can, therefore, lead to off-target effects and a blunting of the desired anti-inflammatory response, a phenomenon known as tachyphylaxis, which has been observed in clinical trials of p38 inhibitors.[1]

Targeting MK2 offers a more refined approach. As a key downstream node, MK2 is responsible for mediating a significant portion of the pro-inflammatory actions of p38, including the stabilization of mRNAs for cytokines like TNF-α.[2][4] By selectively inhibiting MK2, it is hypothesized that the pro-inflammatory signaling can be effectively blocked while leaving other p38-mediated pathways, including anti-inflammatory feedback mechanisms, intact.[3] This targeted approach is expected to yield a better therapeutic window with improved efficacy and reduced toxicity compared to pan-p38 inhibitors.[3]

The p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a multi-tiered pathway initiated by various extracellular stimuli. This activation culminates in the phosphorylation of downstream targets, including the transcription factor ATF2 and the kinase MK2, which in turn regulates the expression of inflammatory cytokines.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_core Core Pathway cluster_downstream Downstream Effectors cluster_inhibitors Points of Inhibition Stress Stress MAP3K MAP3K Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K LPS LPS LPS->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MAPKAP-K2 (MK2) p38_MAPK->MK2 ATF2 ATF2 p38_MAPK->ATF2 HSP27 HSP27 MK2->HSP27 Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) MK2->Cytokine_Production p38_Inhibitors p38 Inhibitors (e.g., BIRB-796, Ralimetinib) p38_Inhibitors->p38_MAPK MK2_Inhibitors MK2 Inhibitors (e.g., MK2-IN-3, PF-3644022) MK2_Inhibitors->MK2

Caption: The p38 MAPK signaling cascade and points of therapeutic intervention.

Comparative Analysis of Inhibitors

The following tables summarize the available quantitative data for this compound and other notable inhibitors of the p38 MAPK pathway. It is important to note that IC50 values can vary depending on the specific assay conditions.

Table 1: Biochemical Potency and Selectivity of MK2 Inhibitors
CompoundTargetIC50 (nM)Selectivity Profile (IC50 in µM for off-targets)
This compound MK2 0.85 MK3 (0.21), MK5 (0.081), ERK2 (3.44), MNK1 (5.7)[5]
PF-3644022MK25.2MK3 (0.053), PRAK (0.005), MNK2 (0.148)[6]
Table 2: Potency of Upstream p38 MAPK Inhibitors
CompoundTarget IsoformsIC50 (nM)Mechanism of Action
BIRB-796 (Doramapimod)p38α, β, γ, δ38, 65, 200, 520Allosteric (DFG-out)[7]
Ralimetinib (LY2228820)p38α, β5.3, 3.2ATP-competitive[8]
SCIO-469 (Talmapimod)p38α~15ATP-competitive[9]
Table 3: Cellular Activity of p38 Pathway Inhibitors
CompoundAssayCell TypeIC50
This compound TNF-α Production U937 4.4 µM [5]
PF-3644022TNF-α ProductionU937160 nM[6]
PF-3644022TNF-α ProductionHuman PBMCs160 nM[6]
PF-3644022TNF-α ProductionHuman Whole Blood1.6 µM[6]
BIRB-796 (Doramapimod)TNF-α ProductionHuman PBMCs21 nM[10]
BIRB-796 (Doramapimod)TNF-α ProductionHuman Whole Blood960 nM[10]

From the available data, this compound demonstrates high potency against its primary target, MK2, with an IC50 in the sub-nanomolar range.[5] Its selectivity against other kinases such as MK3, MK5, ERK2, and MNK1 is noteworthy.[5] When compared to another well-characterized MK2 inhibitor, PF-3644022, this compound shows a more potent enzymatic inhibition (0.85 nM vs 5.2 nM).[5][6] However, in cellular assays measuring TNF-α production, PF-3644022 appears to be more potent.[5][6] This difference may be attributed to factors such as cell permeability and off-target effects.

A direct comparison of an MK2 inhibitor (PF-3644022) with a p38 inhibitor (BIRB-796) revealed that while both effectively inhibit pro-inflammatory cytokines like TNF-α and IL-6, the p38 inhibitor also led to a reduction in the anti-inflammatory cytokine IL-10.[1] Furthermore, the p38 inhibitor was shown to increase the activity of toxicity biomarkers such as pJNK and caspase-3, an effect not observed with the MK2 inhibitor.[3] This supports the hypothesis that targeting MK2 may offer a superior safety profile.

Experimental Workflows and Protocols

A systematic approach is essential for the evaluation and comparison of p38 MAPK pathway inhibitors. The following diagram illustrates a typical preclinical experimental workflow.

experimental_workflow Biochemical_Assay Biochemical Kinase Assay (IC50 determination) Cellular_Target_Engagement Cellular Target Engagement (p-MK2/p-HSP27 levels) Biochemical_Assay->Cellular_Target_Engagement Cellular_Functional_Assay Cellular Functional Assay (Cytokine Production) Cellular_Target_Engagement->Cellular_Functional_Assay In_Vivo_Efficacy In Vivo Efficacy Models (e.g., LPS challenge, Arthritis model) Cellular_Functional_Assay->In_Vivo_Efficacy Toxicity_Profiling Toxicity Profiling (In vitro and in vivo) In_Vivo_Efficacy->Toxicity_Profiling Lead_Candidate Lead Candidate Selection Toxicity_Profiling->Lead_Candidate

Caption: A typical preclinical experimental workflow for p38 MAPK pathway inhibitors.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments commonly used in the evaluation of p38 MAPK pathway inhibitors.

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase (e.g., MK2 or p38α).

  • Methodology:

    • Reagents: Recombinant human kinase, appropriate substrate (e.g., HSP27 for MK2, ATF2 for p38), ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).

    • Procedure: a. Prepare serial dilutions of the test inhibitor in DMSO and then in kinase assay buffer. b. In a multi-well plate, add the kinase and the test inhibitor (or vehicle control). c. Incubate for a predetermined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate for a specific time (e.g., 30-60 minutes) at 30°C. f. Terminate the reaction by adding a stop solution (e.g., EDTA).

    • Detection: Quantify the amount of phosphorylated substrate or ADP produced. Common methods include:

      • Radiometric Assay: Using [γ-33P]-ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP generated, which correlates with kinase activity.

      • Fluorescence-based Assay (e.g., TR-FRET): Uses antibodies specific to the phosphorylated substrate.

    • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using non-linear regression.

2. Cellular Phospho-MK2 (p-MK2) Assay

  • Objective: To assess the ability of an inhibitor to block the phosphorylation of MK2 (a direct downstream target of p38) within a cellular context.

  • Methodology:

    • Cell Culture: Use a relevant cell line (e.g., U937 monocytes, HeLa) or primary cells (e.g., human peripheral blood mononuclear cells - PBMCs).

    • Procedure: a. Seed cells in multi-well plates and allow them to adhere or stabilize. b. Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for 1-2 hours. c. Stimulate the p38 pathway by adding an appropriate agonist (e.g., lipopolysaccharide (LPS) for PBMCs, anisomycin for HeLa cells) for a short duration (e.g., 15-30 minutes). d. Immediately lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.

    • Detection:

      • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phospho-MK2 (Thr334) and total MK2. Use a secondary antibody for detection.

      • ELISA: Use a sandwich ELISA kit with antibodies specific for phospho-MK2 and total MK2.

    • Data Analysis: Quantify the levels of phospho-MK2 and normalize to total MK2. Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

3. Lipopolysaccharide (LPS)-Induced TNF-α Production Assay

  • Objective: To evaluate the functional consequence of p38 pathway inhibition by measuring the suppression of a key pro-inflammatory cytokine.

  • Methodology:

    • Cell Source: Human whole blood, isolated PBMCs, or monocytic cell lines (e.g., U937).

    • Procedure: a. Pre-incubate the cells with serial dilutions of the test inhibitor or vehicle control for 1 hour. b. Add LPS (e.g., from E. coli) to stimulate TNF-α production. c. Incubate the culture for a period of 4-18 hours at 37°C. d. Collect the cell culture supernatant.

    • Detection: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.

    • Data Analysis: Generate a dose-response curve by plotting the percentage of TNF-α inhibition against the inhibitor concentration. Calculate the IC50 value.

Conclusion

The development of inhibitors targeting the p38 MAPK pathway continues to be a promising avenue for the treatment of inflammatory diseases and cancer. The strategy of targeting downstream effectors, such as MK2, represents a more nuanced and potentially safer approach compared to the direct inhibition of p38 MAPK. This compound has emerged as a highly potent and selective MK2 inhibitor in biochemical assays. While further comparative studies, particularly in cellular and in vivo models, are needed to fully elucidate its therapeutic potential relative to other p38 pathway inhibitors, the available data underscores the value of continued investigation into selective MK2 inhibition. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of these and future compounds in this important class of therapeutic agents.

References

MK2-IN-3 Hydrate: A Potent and Selective Inhibitor of MK2 Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of specific protein kinases is crucial for the development of targeted therapies. MK2-IN-3 hydrate has emerged as a potent and highly selective ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2), a key player in the inflammatory response. This guide provides a comprehensive comparison of this compound's selectivity for MK2 over the closely related kinases MK3 and MK5, supported by quantitative data and detailed experimental methodologies.

High Selectivity Profile of this compound

This compound demonstrates exceptional selectivity for MK2, with significantly lower inhibitory activity against MK3 and MK5. This high degree of selectivity is critical for minimizing off-target effects and achieving a more focused therapeutic intervention. The inhibitory activities are summarized in the table below.

KinaseIC50 (nM)
MK20.85
MK3210
MK581

Table 1: Inhibitory activity (IC50) of this compound against MK2, MK3, and MK5. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

The data clearly illustrates that this compound is approximately 247-fold more selective for MK2 than for MK3 and 95-fold more selective for MK2 than for MK5. This remarkable selectivity makes it an invaluable tool for studying the specific biological functions of MK2.

The p38/MK2 Signaling Pathway

MK2, along with MK3 and MK5, are downstream substrates of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] This pathway is activated by a variety of cellular stresses and inflammatory cytokines, leading to the phosphorylation and activation of MK2. Activated MK2 then phosphorylates a range of downstream targets, including tristetraprolin (TTP) and heat shock protein 27 (HSP27), which are involved in regulating the synthesis of pro-inflammatory cytokines like TNF-α.[4][5] The diagram below illustrates the central role of MK2 in this signaling cascade and the point of inhibition by this compound.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Stress_Cytokines Stress / Cytokines MAP3K MAP3K Stress_Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 MK3 MK3 p38->MK3 MK5 MK5 p38->MK5 Downstream_Targets Downstream Targets (e.g., TTP, HSP27) MK2->Downstream_Targets Inflammation Inflammation Downstream_Targets->Inflammation MK2_IN_3 This compound MK2_IN_3->MK2

p38/MK2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The determination of the inhibitory potency (IC50) of this compound is typically performed using a biochemical kinase inhibition assay. The following is a generalized protocol based on commonly used methods.

Biochemical Kinase Inhibition Assay (for IC50 Determination)

This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase.

Materials:

  • Recombinant human MK2, MK3, and MK5 enzymes

  • Kinase substrate (e.g., a synthetic peptide like HSP27tide)

  • Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-radiolabeled for detection systems like ADP-Glo™.

  • This compound (or other test compounds)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • 96-well or 384-well assay plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • Luminometer or scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations for IC50 determination.

  • Reaction Setup: In each well of the assay plate, add the following components in order:

    • Kinase assay buffer.

    • The specific kinase (MK2, MK3, or MK5) at a pre-determined optimal concentration.

    • The test compound (this compound) at various concentrations. Include a control with DMSO only (no inhibitor).

  • Initiation of Reaction: Add a mixture of the kinase substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Termination and Detection:

    • For ADP-Glo™ Assay: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal.

    • For Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Data Acquisition:

    • Luminometer: Measure the luminescence in each well. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Scintillation Counter: Measure the radioactivity on the filter membrane. The radioactive signal is proportional to the kinase activity.

  • IC50 Calculation: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

The workflow for a typical kinase inhibition assay is depicted in the following diagram.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilution of This compound Add_Components Add Kinase and Inhibitor to Assay Plate Compound_Prep->Add_Components Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Add_Components Initiate_Reaction Add Substrate/ATP Mix to Initiate Reaction Add_Components->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Add Detection Reagent Incubate->Stop_Reaction Measure_Signal Measure Luminescence or Radioactivity Stop_Reaction->Measure_Signal Calculate_IC50 Calculate IC50 from Dose-Response Curve Measure_Signal->Calculate_IC50

Workflow for a Kinase Inhibition Assay to Determine IC50.

References

Cross-Validation of MK2-IN-3 Hydrate Effects with siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor MK2-IN-3 hydrate with siRNA-mediated knockdown for targeting the MAPK-activated protein kinase 2 (MK2). This guide synthesizes experimental data to evaluate the efficacy and specificity of these two distinct methods in modulating the p38/MK2 signaling pathway and its downstream inflammatory responses.

The p38 MAPK/MK2 signaling cascade is a critical regulator of inflammatory cytokine production, making it a key target for therapeutic intervention in a variety of inflammatory diseases.[1] While pharmacological inhibitors and genetic silencing techniques like RNA interference (RNAi) are both employed to probe this pathway, understanding their comparative performance is crucial for experimental design and interpretation. This guide directly compares the effects of this compound, a selective ATP-competitive inhibitor of MK2, with the effects of small interfering RNA (siRNA) designed to specifically silence MK2 expression.

Performance Comparison: this compound vs. MK2 siRNA

The primary measure of efficacy for both this compound and MK2 siRNA is the reduction of downstream inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The following tables summarize the quantitative data from studies comparing a pharmacological MK2 inhibitor with MK2 siRNA. It is important to note that while the inhibitor in the cited study is PF-3644022, a compound with a similar mechanism to this compound, direct comparative data for this compound was not available.

Parameter MK2 Inhibitor (PF-3644022) MK2 siRNA Cell Line Stimulus Reference
Inhibition of IL-6 production Significant reductionSignificant reductionHNSCC cell linesRadiation[2]
Reduction of p-HSP27 (downstream target) Significant reductionSignificant reductionHNSCC cell linesRadiation[2]
Parameter This compound Reference
IC50 for MK2 0.85 nM[3]
IC50 for TNFα production 4.4 µM (in U397 cells)[3][4]

Mechanism of Action: A Visual Comparison

The diagram below illustrates the p38 MAPK/MK2 signaling pathway and highlights the distinct points of intervention for this compound and MK2 siRNA.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Stimulus Stimulus Receptor Receptor Stimulus->Receptor p38_MAPK p38 MAPK Receptor->p38_MAPK activates signaling cascade MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 phosphorylates mRNA Pro-inflammatory mRNA (e.g., TNF-α, IL-6) MK2->mRNA stabilizes Protein Pro-inflammatory Proteins mRNA->Protein translation siRNA_RISC siRNA-RISC Complex MK2_mRNA MK2 mRNA siRNA_RISC->MK2_mRNA degrades MK2_mRNA->MK2 MK2_IN_3 MK2-IN-3 Hydrate MK2_IN_3->MK2 inhibits

Caption: p38/MK2 signaling pathway and points of inhibition.

Experimental Workflow: A Step-by-Step Overview

The following diagram outlines a typical experimental workflow for comparing the effects of this compound and MK2 siRNA.

References

A Head-to-Head Comparison of MK2 Inhibitors: MK2-IN-3 Hydrate and PF-3644022

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitors, particularly those targeting the p38/MAPKAP Kinase 2 (MK2) signaling pathway, both MK2-IN-3 hydrate and PF-3644022 have emerged as potent, ATP-competitive inhibitors. This guide provides a detailed, data-driven comparison of these two compounds to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies of inflammatory diseases and cancer.

Overview of the p38/MK2 Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling cascade is a critical regulator of cellular responses to inflammatory stimuli and stress.[1][2] Upon activation by upstream kinases such as MKK3/6, p38 MAPK phosphorylates and activates its downstream substrate, MK2.[2][3] Activated MK2 plays a pivotal role in mediating the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6), by regulating the stability and translation of their mRNAs.[4][5] Consequently, inhibiting MK2 is a promising therapeutic strategy for a range of inflammatory conditions.

G Stress/Inflammatory Stimuli Stress/Inflammatory Stimuli MKK3/6 MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK MK2 MK2 p38 MAPK->MK2 TNFα, IL-6 mRNA TNFα, IL-6 mRNA MK2->TNFα, IL-6 mRNA This compound This compound This compound->MK2 PF-3644022 PF-3644022 PF-3644022->MK2 Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production TNFα, IL-6 mRNA->Pro-inflammatory Cytokine Production

Caption: p38/MK2 Signaling Pathway and Inhibition.

Quantitative Comparison of Inhibitor Performance

The following tables summarize the key quantitative data for this compound and PF-3644022, providing a clear comparison of their potency and selectivity.

Table 1: In Vitro Potency

ParameterThis compoundPF-3644022
MK2 IC50 0.85 nM[6]5.2 nM[7][8]
MK2 Ki Not Reported3 nM[5][7]
Cellular TNFα Production IC50 (U937 cells) 4.4 µM[6]160 nM[4][5][7]
Cellular TNFα Production IC50 (Human Whole Blood) Not Reported1.6 µM[4][5][7]
Cellular IL-6 Production IC50 (Human Whole Blood) Not Reported10.3 µM[4][5][7]

Table 2: Kinase Selectivity

KinaseThis compound IC50PF-3644022 IC50
MK3 0.21 µM[6]53 nM[7][8]
MK5 (PRAK) 0.081 µM[6]5.0 nM[7]
ERK2 3.44 µM[6]>1,000 nM[8]
MNK1 5.7 µM[6]3,000 nM[8]
MNK2 Not Reported148 nM[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize MK2 inhibitors.

In Vitro MK2 Kinase Assay

This assay quantifies the enzymatic activity of MK2 and the inhibitory potential of the compounds.

Objective: To determine the IC50 value of an inhibitor against MK2.

Materials:

  • Recombinant human MK2 enzyme

  • Fluorescently labeled Heat Shock Protein 27 (HSP27) peptide substrate

  • ATP

  • Assay Buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.0005% Tween 20, pH 7.5)

  • Test compounds (this compound, PF-3644022) dissolved in DMSO

  • 384-well plates

  • Microplate reader capable of detecting fluorescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the MK2 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the HSP27 peptide substrate and ATP.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding a stop solution containing EDTA.

  • Measure the amount of phosphorylated and unphosphorylated substrate using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular TNFα Production Assay in U937 Cells

This assay measures the ability of the inhibitors to suppress the production of TNFα in a human monocytic cell line.

Objective: To determine the cellular IC50 value of an inhibitor for TNFα production.

Materials:

  • U937 human monocytic cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound, PF-3644022) dissolved in DMSO

  • 96-well cell culture plates

  • TNFα ELISA kit

  • Plate reader

Procedure:

  • Seed U937 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.

  • Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNFα production.

  • Incubate the cells for 4 hours at 37°C in a CO2 incubator.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNFα in the supernatant using a TNFα ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of TNFα inhibition for each compound concentration and determine the IC50 value.

G Seed U937 Cells Seed U937 Cells Pre-treat with Inhibitor Pre-treat with Inhibitor Stimulate with LPS Stimulate with LPS Pre-treat with Inhibitor->Stimulate with LPS Incubate (4h) Incubate (4h) Stimulate with LPS->Incubate (4h) Collect Supernatant Collect Supernatant Incubate (4h)->Collect Supernatant TNFα ELISA TNFα ELISA Collect Supernatant->TNFα ELISA Data Analysis (IC50) Data Analysis (IC50) TNFα ELISA->Data Analysis (IC50)

Caption: Cellular TNFα Inhibition Assay Workflow.

Concluding Remarks

Both this compound and PF-3644022 are highly potent inhibitors of MK2. This compound demonstrates exceptional enzymatic potency with an IC50 of 0.85 nM.[6] However, its cellular potency for inhibiting TNFα production is in the micromolar range.[6] In contrast, PF-3644022, while slightly less potent at the enzymatic level (IC50 of 5.2 nM), exhibits significantly better cellular efficacy, inhibiting TNFα production in U937 cells at 160 nM.[4][5][7] Furthermore, PF-3644022 has been characterized as orally active and has shown efficacy in in vivo models of inflammation.[4][5]

The choice between these two inhibitors will depend on the specific experimental context. For biochemical assays requiring a highly potent inhibitor, this compound is an excellent choice. For cell-based assays and in vivo studies where cellular permeability and bioavailability are critical, PF-3644022 appears to be the more suitable candidate. Researchers should carefully consider the data presented here to make an informed decision for their research needs.

References

MK2-IN-3 Hydrate: A More Potent Successor in MK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of MK2-IN-3 hydrate with its predecessors reveals significant advancements in potency, offering researchers a more powerful tool for studying the p38/MK2 signaling pathway and its role in inflammatory diseases. This guide provides a comprehensive analysis of the biochemical and cellular potency of this compound in relation to earlier MK2 inhibitors, supported by experimental data and detailed methodologies.

Enhanced Biochemical and Cellular Potency

This compound demonstrates a substantial leap in inhibitory activity against Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2), a key enzyme in the inflammatory response. When compared to its predecessors, such as PF-3644022 and MK2-IN-1, this compound exhibits significantly lower half-maximal inhibitory concentrations (IC50) in both biochemical and cellular assays.

Biochemical assays, which measure the direct inhibition of the MK2 enzyme, show that this compound is a highly potent inhibitor with an IC50 value of 0.85 nM.[1][2] This represents a notable improvement in potency compared to PF-3644022 (IC50 = 5.2 nM) and MK2-IN-1 (IC50 = 110 nM).

In cellular assays, which assess the inhibitor's ability to counteract the effects of MK2 activation within a living cell, the trend of increased potency continues, although to a different degree. This compound suppresses the production of Tumor Necrosis Factor-alpha (TNFα), a key inflammatory cytokine regulated by the MK2 pathway, in U937 cells with an IC50 of 4.4 μM.[1] While this is a higher concentration than its biochemical IC50, it is a common observation due to factors like cell permeability and off-target effects. Comparatively, PF-3644022 inhibits TNFα production in U937 cells with an IC50 of 160 nM.

Comparative Inhibitor Performance

InhibitorBiochemical Potency (MK2 IC50)Cellular Potency (TNFα Inhibition IC50)Cell Line
This compound 0.85 nM [1][2]4.4 µM [1]U937
PF-36440225.2 nM160 nMU937
MK2-IN-1110 nMNot directly comparable-

The p38/MK2 Signaling Pathway

The following diagram illustrates the central role of MK2 in the p38 signaling cascade, a critical pathway in the cellular response to stress and inflammation. External stimuli activate a cascade of kinases, leading to the phosphorylation and activation of p38 MAP kinase. Activated p38 then phosphorylates and activates MK2, which in turn regulates the expression of pro-inflammatory cytokines like TNFα at the post-transcriptional level.

p38_MK2_pathway cluster_extracellular Extracellular cluster_cellular Cellular Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MAP3K MAP3K Receptor->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK MK2 MK2 p38 MAPK->MK2 Activates TNFa mRNA TNFa mRNA MK2->TNFa mRNA Stabilizes TNFa Protein TNFa Protein TNFa mRNA->TNFa Protein Translation Inflammation Inflammation TNFa Protein->Inflammation

Figure 1. The p38/MK2 signaling pathway leading to inflammation.

Experimental Protocols

The determination of inhibitor potency is crucial for comparative analysis. Below are detailed methodologies for the key experiments cited.

In Vitro MK2 Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of MK2 in a cell-free system.

Objective: To determine the concentration of the inhibitor required to reduce the activity of the MK2 enzyme by 50%.

Materials:

  • Recombinant human MK2 enzyme

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA, 1 mM DTT)

  • ATP (at a concentration close to the Km for MK2)

  • Specific peptide substrate for MK2 (e.g., a fluorescently labeled peptide derived from HSP27)

  • Test inhibitors (this compound, predecessors) dissolved in DMSO

  • Microplate reader capable of detecting the assay signal (e.g., fluorescence)

Procedure:

  • Prepare a serial dilution of the test inhibitors in DMSO.

  • In a microplate, add the kinase buffer, the MK2 enzyme, and the test inhibitor at various concentrations. Include a control with DMSO only (no inhibitor).

  • Initiate the kinase reaction by adding the ATP and the peptide substrate mixture.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a stop solution containing EDTA).

  • Measure the signal (e.g., fluorescence) which corresponds to the amount of phosphorylated substrate.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular TNFα Inhibition Assay

This assay measures the ability of a compound to inhibit the production of TNFα in a cellular context, providing insight into its biological efficacy.

Objective: To determine the concentration of the inhibitor required to reduce the lipopolysaccharide (LPS)-induced production of TNFα by 50% in a monocytic cell line.

Materials:

  • Human monocytic cell line (e.g., U937 or THP-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test inhibitors dissolved in DMSO

  • Enzyme-linked immunosorbent assay (ELISA) kit for human TNFα

Procedure:

  • Seed the monocytic cells in a 96-well plate and allow them to adhere or stabilize overnight.

  • Pre-treat the cells with a serial dilution of the test inhibitors for 1-2 hours. Include a control with DMSO only.

  • Stimulate the cells with a specific concentration of LPS (e.g., 1 µg/mL) to induce TNFα production.

  • Incubate the cells for a defined period (e.g., 4-6 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of TNFα inhibition for each inhibitor concentration relative to the LPS-stimulated control without inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The data presented in this guide clearly indicates that this compound is a more potent inhibitor of MK2 than its predecessors, PF-3644022 and MK2-IN-1, both at the biochemical and cellular levels. Its sub-nanomolar biochemical potency represents a significant advancement in the field of MK2 inhibitor development. This enhanced potency, coupled with its selectivity, makes this compound a valuable research tool for elucidating the intricate roles of the p38/MK2 signaling pathway in health and disease, and a promising candidate for further investigation in the development of novel anti-inflammatory therapeutics. Researchers and drug development professionals should consider the superior potency of this compound when selecting a small molecule inhibitor for their studies.

References

Assessing the Specificity of MK2-IN-3 Hydrate in Kinase Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for the success of preclinical studies. This guide provides a detailed comparison of MK2-IN-3 hydrate with alternative inhibitors, focusing on kinase specificity, and is supported by experimental data and protocols to aid in informed decision-making.

This compound is a potent, ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2), a critical enzyme in the inflammatory signaling cascade. Its high affinity for MK2 makes it a valuable tool for investigating the biological roles of this kinase and for the development of novel therapeutics for inflammatory diseases. However, a thorough understanding of its kinase selectivity is crucial to ensure that observed biological effects are attributable to the inhibition of MK2 and not off-target activities.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50) of this compound and a key alternative, PF-3644022, against a panel of kinases. This data allows for a direct comparison of their potency and selectivity.

KinaseThis compound IC50 (nM)PF-3644022 IC50 (nM)
MK2 (MAPKAPK2) 0.85 5.2
MK3 (MAPKAPK3)21053
MK5 (MAPKAPK5)81>1000
PRAK (MAPKAPK5)-5.0
ERK2 (MAPK2)3440>1000
MNK1 (MKNK1)5700>1000
MNK2 (MKNK2)-148
p38α (MAPK14)>100,000-
CDK2>200,000-
JNK2>200,000-
IKK2>200,000-
MSK1>200,000-
MSK2>200,000-

Note: A comprehensive kinome scan for this compound across a large panel of kinases is not publicly available. The data presented is based on published results against a limited kinase panel.

PF-3644022 has been profiled against a broader panel of 200 kinases. At a concentration of 1 µM, it inhibited 16 of these kinases by more than 50%[1][2][3]. Further IC50 determination revealed that 13 of these kinases had IC50 values less than 100-fold that of MK2, and nine showed less than 25-fold selectivity[1]. This highlights the importance of comprehensive kinase profiling for understanding the full off-target landscape of an inhibitor.

Another alternative, MMI-0100, is a cell-permeable peptide inhibitor of MK2[4][5][6]. Unlike the ATP-competitive small molecules, MMI-0100 acts by a different mechanism and has been shown to reduce intimal hyperplasia and fibrosis[4][6]. Due to its peptidic nature, a direct comparison of IC50 values from biochemical kinase assays may not be fully representative of its cellular activity and selectivity profile.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental procedures involved in kinase inhibitor profiling, the following diagrams were generated.

G cluster_0 Upstream Activators cluster_1 Core Pathway cluster_2 Downstream Effects Stress/Cytokines Stress/Cytokines p38_MAPK p38_MAPK Stress/Cytokines->p38_MAPK MK2 MK2 p38_MAPK->MK2 Phosphorylation HSP27 HSP27 MK2->HSP27 Phosphorylation mRNA Stability mRNA Stability MK2->mRNA Stability Cell Migration Cell Migration HSP27->Cell Migration TNFa/IL-6 Production TNFa/IL-6 Production mRNA Stability->TNFa/IL-6 Production

p38/MK2 Signaling Pathway

The diagram above illustrates the signaling cascade leading to and downstream of MK2 activation. Environmental stressors and cytokines activate p38 MAPK, which in turn phosphorylates and activates MK2. Activated MK2 then phosphorylates downstream targets such as HSP27, leading to changes in cell migration and mRNA stability, ultimately resulting in the production of pro-inflammatory cytokines like TNFα and IL-6.

G cluster_0 Assay Preparation cluster_1 Reaction & Incubation cluster_2 Detection & Analysis Kinase Kinase Reaction Mixture Reaction Mixture Kinase->Reaction Mixture Substrate Substrate Substrate->Reaction Mixture Inhibitor (e.g., MK2-IN-3) Inhibitor (e.g., MK2-IN-3) Inhibitor (e.g., MK2-IN-3)->Reaction Mixture ATP ATP ATP->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Kinase Profiling Workflow

The workflow diagram outlines the key steps in a typical in vitro kinase profiling experiment. The process begins with the preparation of the kinase, substrate, inhibitor, and ATP. These components are then combined in a reaction mixture and incubated. Following incubation, a detection method is used to measure the kinase activity, and the resulting data is analyzed to determine the IC50 value of the inhibitor.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the accurate interpretation and replication of kinase profiling data. Below are protocols for two common kinase assay formats.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol is a common method for determining the IC50 values of kinase inhibitors.

  • Reagent Preparation :

    • Prepare a 10X kinase reaction buffer (e.g., 500 mM HEPES pH 7.5, 100 mM MgCl2, 10 mM EGTA, 0.1% Brij-35).

    • Prepare a 10X stock of the kinase substrate (e.g., a fluorescently labeled peptide).

    • Prepare serial dilutions of the inhibitor (e.g., this compound) in DMSO.

    • Prepare a 10X ATP solution. The concentration should be at the Km for the specific kinase, if known.

    • Prepare a stop/detection solution containing a lanthanide-labeled antibody specific for the phosphorylated substrate and EDTA to stop the kinase reaction.

  • Assay Procedure :

    • In a 384-well plate, add 2 µL of the serially diluted inhibitor or DMSO (for control wells).

    • Add 4 µL of a master mix containing the kinase and substrate in 1X reaction buffer.

    • Initiate the reaction by adding 4 µL of the 10X ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

    • Stop the reaction by adding 10 µL of the stop/detection solution.

    • Incubate for another 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis :

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Caliper LabChip® Mobility Shift Kinase Assay

This protocol utilizes microfluidics to separate phosphorylated from unphosphorylated substrate.

  • Reagent Preparation :

    • Prepare the kinase reaction buffer as described in the TR-FRET protocol.

    • Prepare the kinase, fluorescently labeled peptide substrate, and serial dilutions of the inhibitor.

    • Prepare the ATP solution.

  • Assay Procedure :

    • In a 384-well plate, combine the inhibitor, kinase, and substrate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a predetermined time.

    • Stop the reaction by adding a stop solution provided with the Caliper LabChip assay kit.

  • Data Acquisition and Analysis :

    • Load the plate onto the Caliper LabChip instrument.

    • The instrument will automatically sample each well, and the microfluidic chip will separate the phosphorylated and unphosphorylated substrate based on their charge and size differences.

    • The instrument's software quantifies the amount of product and substrate in each well.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

This compound is a highly potent inhibitor of MK2. While the available data indicates good selectivity against a limited panel of kinases, a comprehensive kinome-wide profile is essential for a complete understanding of its off-target effects. In comparison, PF-3644022, another potent MK2 inhibitor, has been more extensively profiled, revealing a broader range of off-target interactions. The choice of inhibitor will therefore depend on the specific research question and the tolerance for potential off-target activities. For studies requiring a non-ATP competitive mechanism, the peptide inhibitor MMI-0100 presents a viable, albeit mechanistically distinct, alternative. The provided experimental protocols offer a starting point for researchers to independently verify and expand upon the kinase selectivity profiles of these and other inhibitors.

References

A Comparative Guide to MK2-IN-3 Hydrate: Assessing Reproducibility and Performance Against Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of p38/MK2 pathway inhibitors, this guide provides a comprehensive comparison of MK2-IN-3 hydrate with alternative compounds. Due to the limited availability of direct reproducibility studies, this document focuses on presenting published data in a structured format to facilitate objective assessment. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to aid in the evaluation and potential replication of cited findings.

Executive Summary

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) has emerged as a promising therapeutic target for inflammatory diseases. As a downstream substrate of p38 MAPK, inhibiting MK2 offers a more selective approach to modulating the inflammatory response, potentially avoiding the toxicities associated with direct p38 MAPK inhibition. This compound is a potent and selective ATP-competitive inhibitor of MK2. This guide compares the available data on this compound with other notable MK2 inhibitors, namely PF-3644022 and MMI-0100, focusing on their in vitro potency, selectivity, and available in vivo data. A critical consideration for researchers is the inherent variability in reported inhibitory concentrations (IC50 values) across different studies, which underscores the importance of standardized and well-documented experimental protocols.

Data Presentation: A Comparative Analysis of MK2 Inhibitors

The following tables summarize the quantitative data available for this compound and its key alternatives. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution as experimental conditions may differ.

Table 1: In Vitro Potency of MK2 Inhibitors

CompoundTargetIC50 (nM)Assay ConditionsSource
This compound MK20.85ATP-competitive enzymatic assay[1]
PF-3644022MK25.18Enzymatic assay (EC80 enzyme, ATP at Km)[2]
MMI-0100MK2Not reported (peptide inhibitor)-[3]

Table 2: Kinase Selectivity Profile of this compound

KinaseIC50 (µM)
MK30.21
MK50.081
ERK23.44
MNK15.7
p38α>100
MSK1>200
MSK2>200
CDK2>200
JNK2>200
IKK2>200
Source:[1]

Table 3: Cellular Activity of MK2 Inhibitors

CompoundCell LineAssayIC50 (µM)Source
This compound U937TNFα production4.4[1]
PF-3644022U937Inhibition of p-HSP270.0864[2]

Table 4: In Vivo Data for MK2 Inhibitors

CompoundModelRoute of AdministrationEfficacySource
This compound Not specified in publicly available literatureOrally active (claimed by supplier)Data not available[1]
PF-3644022Rat LPS-induced endotoxemiaOralED50 = 7.02 mg/kg for TNF-α inhibition[2]
MMI-0100Mouse myocardial infarctionIntraperitonealReduced fibrosis by ~50%[3]

Experimental Protocols

Reproducibility of experimental data is paramount in scientific research. The following are generalized protocols for key assays cited in this guide. Researchers should always refer to the specific publications for detailed methodologies.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

  • Reagents and Materials:

    • Recombinant active MK2 enzyme.

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • ATP (at or near the Km for the kinase).

    • Substrate (e.g., a specific peptide or protein like HSP27).

    • Test compound (serially diluted).

    • Detection reagent (e.g., ADP-Glo™, radiolabeled ATP).

    • 96- or 384-well assay plates.

  • Procedure:

    • Add kinase buffer to all wells of the assay plate.

    • Add the test compound at various concentrations to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Add the MK2 enzyme to all wells and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.

    • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence signal.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular TNFα Production Assay (General Protocol)

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNFα in a cellular context.

  • Reagents and Materials:

    • Human monocytic cell line (e.g., U937).

    • Cell culture medium (e.g., RPMI-1640 with FBS).

    • Lipopolysaccharide (LPS) to stimulate TNFα production.

    • Test compound (serially diluted).

    • ELISA kit for human TNFα.

    • 96-well cell culture plates.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).

    • Stimulate the cells with LPS to induce TNFα production.

    • Incubate the cells for a further period (e.g., 4-6 hours) to allow for cytokine secretion.

    • Collect the cell culture supernatant.

    • Quantify the amount of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of TNFα inhibition for each concentration of the test compound and determine the IC50 value.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

p38_MK2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress_Stimuli Stress Stimuli (e.g., UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Stimuli->MAP3K Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNFα, IL-1β) Inflammatory_Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 (MAPKAPK2) p38_MAPK->MK2 Downstream_Substrates Downstream Substrates (e.g., TTP, HSP27) MK2->Downstream_Substrates Inflammatory_Response Inflammatory Response (Cytokine Production) Downstream_Substrates->Inflammatory_Response p38_Inhibitors p38 Inhibitors p38_Inhibitors->p38_MAPK MK2_Inhibitors MK2 Inhibitors (e.g., MK2-IN-3) MK2_Inhibitors->MK2

Caption: The p38/MK2 signaling pathway and points of inhibition.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Buffer, ATP, Substrate, Inhibitor) Start->Prepare_Reagents Plate_Setup Assay Plate Setup (Add buffer, inhibitor, and enzyme) Prepare_Reagents->Plate_Setup Incubate_Inhibitor Pre-incubation (Allow inhibitor-enzyme binding) Plate_Setup->Incubate_Inhibitor Initiate_Reaction Initiate Reaction (Add ATP and substrate) Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Reaction Incubation (Controlled temperature and time) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Detect Signal (e.g., Luminescence) Incubate_Reaction->Stop_Reaction Data_Analysis Data Analysis (Calculate % inhibition and IC50) Stop_Reaction->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Discussion on Reproducibility and Future Directions

The lack of a centralized, standardized database for the biological activity of research compounds like this compound makes direct comparisons challenging. The IC50 values presented in this guide are derived from different experimental setups, which can lead to significant variations. Factors such as ATP concentration, enzyme purity, substrate choice, and the specific detection method all contribute to the final measured potency of an inhibitor.

For this compound, while the in vitro data from suppliers is promising, the absence of peer-reviewed in vivo efficacy and toxicity data is a significant gap. Researchers are encouraged to independently verify the potency and selectivity of this compound using standardized assays before committing to extensive in vivo studies.

The development of more selective MK2 inhibitors continues to be an active area of research. The comparison with compounds like PF-3644022, for which more extensive in vitro and in vivo data is publicly available, provides a valuable benchmark. Future studies should aim for head-to-head comparisons of these inhibitors under identical experimental conditions to provide a clearer picture of their relative performance and therapeutic potential. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into clinical candidates.

References

Independent Verification of MK2-IN-3 Hydrate's IC50 Value: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) of MK2-IN-3 hydrate, a potent and selective inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2), with other known inhibitors of the same target. Detailed experimental methodologies for biochemical and cell-based assays are provided to support independent verification of these values. Additionally, key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding.

Comparative Analysis of MAPKAPK2 Inhibitor IC50 Values

The potency of various small molecule inhibitors against MAPKAPK2 is summarized in the table below. This compound demonstrates high potency with an IC50 in the low nanomolar range.

Compound NameIC50 (MAPKAPK2)Mechanism of ActionSelectivity Notes
This compound 0.85 nM [1]ATP-competitiveSelective against MK-3 (IC50=0.21 μM), MK-5 (IC50=0.081 μM), ERK2 (IC50=3.44 μM), and MNK1 (IC50=5.7 μM)[1].
MK2-IN-1 hydrochloride110 nMNon-ATP competitive-
PF-36440225.2 nMATP-competitiveAlso inhibits MK3 (IC50=53 nM) and PRAK (IC50=5.0 nM).
Gamcemetinib (CC-99677)156.3 nMCovalent, Irreversible-
Zunsemetinib (ATI-450)Not specified (pathway inhibitor)p38α/MK2 pathway inhibitorMediates inflammatory responses.
MMI-0100Not specifiedPeptide inhibitorReduces intimal hyperplasia.
CMPD1Ki of 330 nMNon-ATP-competitivep38 MAPK-mediated MK2 phosphorylation inhibitor.

Experimental Protocols for IC50 Determination

Independent verification of IC50 values can be achieved through various biochemical and cell-based assays. Below are detailed methodologies for conducting these experiments.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human MAPKAPK2 enzyme

  • MAPKAPK2 substrate peptide (e.g., a peptide derived from HSP27)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound and other test inhibitors

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and other inhibitors in DMSO. A typical starting concentration range would be from 1 µM down to low picomolar concentrations.

  • Kinase Reaction:

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of MAPKAPK2 enzyme solution (concentration optimized for linear reaction kinetics).

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to its Km for MAPKAPK2 to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell-Based Assay for Inhibition of TNFα Production

MAPKAPK2 is a key regulator of TNFα production. This assay measures the ability of an inhibitor to block TNFα secretion in a cellular context. This compound has been shown to suppress TNFα production in U937 cells with an IC50 of 4.4 μM[1].

Materials:

  • Human monocytic cell line (e.g., U937 or THP-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS) for stimulation

  • This compound and other test inhibitors

  • TNFα ELISA kit

  • 96-well cell culture plates

  • Plate reader for ELISA

Procedure:

  • Cell Seeding: Seed the cells (e.g., U937) into a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere or stabilize overnight.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or other inhibitors for 1-2 hours.

  • Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) to induce TNFα production. Include a non-stimulated control and a vehicle control (DMSO + LPS).

  • Incubation: Incubate the plate for a period sufficient to allow for TNFα secretion (e.g., 4-6 hours).

  • Sample Collection: Centrifuge the plate and carefully collect the supernatant containing the secreted TNFα.

  • TNFα Quantification: Measure the concentration of TNFα in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNFα production for each inhibitor concentration compared to the LPS-stimulated vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the cellular IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing Key Pathways and Workflows

p38/MAPKAPK2 Signaling Pathway

The following diagram illustrates the signaling cascade leading to the activation of MAPKAPK2 and its subsequent phosphorylation of downstream targets. This compound acts by competitively inhibiting the ATP binding site of MAPKAPK2, thereby preventing the phosphorylation of its substrates.

p38_MAPKAPK2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines, LPS) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MAPKAPK2_inactive MAPKAPK2 (Inactive) p38_MAPK->MAPKAPK2_inactive phosphorylates Transcription_Factors Transcription Factors (e.g., CREB, ATF1) p38_MAPK->Transcription_Factors phosphorylates MAPKAPK2_active MAPKAPK2 (Active) MAPKAPK2_inactive->MAPKAPK2_active HSP27_unphos HSP27 MAPKAPK2_active->HSP27_unphos phosphorylates TNFa_mRNA_stability Increased TNFα mRNA Stability MAPKAPK2_active->TNFa_mRNA_stability HSP27_phos p-HSP27 HSP27_unphos->HSP27_phos Actin_Remodeling Actin Remodeling HSP27_phos->Actin_Remodeling leads to p_Transcription_Factors Phosphorylated Transcription Factors Transcription_Factors->p_Transcription_Factors Gene_Expression Gene Expression (e.g., TNFα) p_Transcription_Factors->Gene_Expression MK2_IN_3 This compound MK2_IN_3->MAPKAPK2_active inhibits (ATP-competitive)

Caption: p38/MAPKAPK2 signaling pathway and the inhibitory action of this compound.

General Workflow for IC50 Determination

The logical flow for determining the IC50 value of an inhibitor is depicted below. This workflow is applicable to both biochemical and cell-based assays.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Cells, etc.) Perform_Assay Perform Biochemical or Cell-Based Assay Prepare_Reagents->Perform_Assay Prepare_Inhibitor_Dilutions Prepare Serial Dilutions of Inhibitor Prepare_Inhibitor_Dilutions->Perform_Assay Incubate Incubate for Defined Period Perform_Assay->Incubate Measure_Signal Measure Signal (Luminescence, Absorbance, etc.) Incubate->Measure_Signal Calculate_Inhibition Calculate % Inhibition vs. Control Measure_Signal->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 using Non-linear Regression Plot_Data->Determine_IC50

Caption: General experimental workflow for determining the IC50 value of a kinase inhibitor.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling MK2-IN-3 Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like MK2-IN-3 hydrate. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to minimize exposure risk and ensure proper handling.

Hazard Identification and Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety goggles with side-shieldsMust be worn at all times in the laboratory.[2]
Hand Protection Protective glovesTwo pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions.[2][3]
Body Protection Impervious laboratory coat or gownShould be resistant to chemical permeation.[2]
Respiratory Protection Suitable respirator (e.g., N95)Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation.[1][2]

Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[3]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Don PPE: Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.[2]

  • Prepare Workspace: All handling of this compound, especially the weighing of the solid compound and preparation of stock solutions, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[1][2] The work surface should be covered with absorbent, plastic-backed paper.[2]

2. Weighing and Solution Preparation:

  • Weighing: Use a dedicated, calibrated analytical balance inside the fume hood or BSC. Handle the container with care to avoid creating dust.

  • Preparing Solutions: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.[2] this compound is available pre-dissolved in DMSO at a concentration of 10 mM.[4] For solid forms, DMSO is a suitable solvent.[5]

  • Labeling: Clearly label all solutions with the compound name, concentration, date, and your initials.

3. Storage:

  • Stock Solutions: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[6]

  • Solid Compound: Keep the container tightly closed and store in a cool, well-ventilated place, such as at 4°C.[7]

4. Disposal:

  • Waste: Dispose of all contaminated materials, including gloves, absorbent paper, and empty vials, in a designated hazardous waste container.

  • Decontamination: Decontaminate all surfaces and reusable equipment after handling the compound.

Experimental Workflow and Signaling Pathway

The following diagram illustrates a safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Post-Experiment PPE Don Personal Protective Equipment Workspace Prepare Workspace in Fume Hood/BSC PPE->Workspace Weigh Weigh Compound Workspace->Weigh Dissolve Prepare Stock Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose

Caption: Safe Handling Workflow for this compound.

This compound is a selective inhibitor of MAPKAP-K2 (MK-2), a key component of the p38 MAPK signaling pathway.[6] This pathway is involved in cellular responses to stress and inflammation.

Stress Cellular Stress / Inflammatory Cytokines p38_MAPK p38 MAPK Stress->p38_MAPK MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Downstream Downstream Substrates (e.g., TNFα production) MK2->Downstream MK2_IN_3 This compound MK2_IN_3->MK2

Caption: this compound Inhibition of the p38 MAPK Pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK2-IN-3 hydrate
Reactant of Route 2
Reactant of Route 2
MK2-IN-3 hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.